molecular formula C21H35BrO7 B11932973 Benzyl-PEG7-bromide

Benzyl-PEG7-bromide

Cat. No.: B11932973
M. Wt: 479.4 g/mol
InChI Key: IBKYGRWIIYJKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-PEG7-bromide is a useful research compound. Its molecular formula is C21H35BrO7 and its molecular weight is 479.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H35BrO7

Molecular Weight

479.4 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene

InChI

InChI=1S/C21H35BrO7/c22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29-20-21-4-2-1-3-5-21/h1-5H,6-20H2

InChI Key

IBKYGRWIIYJKTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG7-bromide: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-bromide is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug delivery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a benzyl (B1604629) group, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyl bromide. This distinct combination of functionalities allows for a modular and strategic approach to the synthesis of complex biomolecules and therapeutic agents. The benzyl group can serve as a protective group or a hydrophobic handle, while the PEG spacer enhances aqueous solubility and provides a flexible bridge between conjugated molecules. The terminal bromide acts as a reactive handle for alkylation reactions, enabling covalent linkage to various nucleophiles.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a generalized synthetic route for its application in PROTAC synthesis, and protocols for characterization.

Core Properties of Benzyl-PEG-Br Linkers

Quantitative data for this compound is not extensively available in the public domain. However, the properties of this class of molecules are well-understood. The following table summarizes the general properties of Benzyl-PEG-Bromide linkers, with the understanding that specific values will vary based on the precise PEG chain length.

PropertyGeneral Description
Molecular Formula C21H35BrO7
Molecular Weight 495.40 g/mol
Appearance Colorless to pale yellow oil or solid
Purity Typically >95% as supplied by commercial vendors.
Solubility Soluble in a wide range of organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and chloroform. Limited solubility in water.
Stability & Storage Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles. Should be handled under an inert atmosphere to prevent degradation.
Reactivity The terminal bromide is a good leaving group, making it susceptible to nucleophilic substitution by amines, thiols, and other nucleophiles.

Applications in PROTAC Development

This compound is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker plays a crucial role in the efficacy of the PROTAC by influencing the stability and geometry of the ternary complex formed between the PROTAC, the target protein, and the E3 ligase. The length of the PEG chain is a critical parameter that is often optimized to achieve efficient protein degradation.

General Mechanism of PROTAC Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary recruited by Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome targeted to Degradation Degradation Products Proteasome->Degradation degrades

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Due to the limited availability of specific protocols for this compound, the following sections provide generalized experimental procedures for the synthesis and characterization of PROTACs using Benzyl-PEG-Br linkers. These protocols are based on established methodologies in the field.

Synthesis of a PROTAC via Alkylation

This protocol describes a general method for coupling a Benzyl-PEG-Br linker to a nucleophilic handle (e.g., a phenol (B47542) or amine) on a protein of interest (POI) ligand or an E3 ligase ligand.

Materials:

  • This compound

  • POI or E3 ligase ligand with a nucleophilic group

  • Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent

  • Base (e.g., potassium carbonate, diisopropylethylamine (DIPEA))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the POI or E3 ligase ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add the base (1.5-2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 50-60 °C) overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired conjugate.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Ligand POI or E3 Ligase Ligand (with Nucleophile) Dissolve 1. Dissolve Ligand in anhydrous DMF Ligand->Dissolve Linker This compound AddLinker 3. Add Linker Solution Linker->AddLinker AddBase 2. Add Base (e.g., K2CO3) Dissolve->AddBase AddBase->AddLinker Stir 4. Stir Overnight AddLinker->Stir Quench 5. Quench with Water Stir->Quench Extract 6. Extract with Organic Solvent Quench->Extract Purify 7. Purify by Chromatography Extract->Purify Product PROTAC Conjugate Purify->Product

Caption: Generalized workflow for PROTAC synthesis using this compound.

Characterization of this compound Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This is a primary tool for confirming the structure of the final conjugate. The characteristic peaks of the benzyl group (aromatic protons around 7.3 ppm and benzylic protons around 4.5 ppm), the PEG chain (a broad multiplet between 3.5 and 3.7 ppm), and the ligand should be present. The integration of these peaks can be used to confirm the ratio of the different components in the final molecule.

  • ¹³C NMR: This provides further confirmation of the carbon skeleton of the conjugate.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): This is used to determine the exact mass of the synthesized conjugate, which should match the calculated molecular weight. This is a critical step for confirming the identity of the product.

High-Performance Liquid Chromatography (HPLC):

  • HPLC is used to assess the purity of the final product. A single sharp peak is indicative of a pure compound. Preparative HPLC can be used for the final purification step.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs and other bioconjugates. Its properties, particularly the hydrophilicity imparted by the PEG chain and the reactive bromide handle, make it a useful tool for drug development professionals. While specific experimental data for this exact molecule is sparse in the public literature, the general principles of its synthesis and characterization are well-established within the context of PEGylated molecules and PROTAC development. The protocols and information provided in this guide offer a solid foundation for researchers and scientists working with this class of compounds.

An In-depth Technical Guide to Benzyl-PEG7-bromide: Chemical Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Benzyl-PEG7-bromide, a heterobifunctional linker critical in the fields of bioconjugation and drug delivery. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical structure, synthesis, and applications, with a focus on experimental protocols and quantitative data.

Chemical Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG) linker characterized by a benzyl (B1604629) group at one terminus and a bromide at the other. The PEG chain consists of seven repeating ethylene (B1197577) glycol units, which imparts hydrophilicity and biocompatibility to the molecule. The benzyl group can serve as a protecting group or a hydrophobic handle, while the bromide is an excellent leaving group for nucleophilic substitution reactions, enabling conjugation to various biomolecules.

Chemical Structure:

Molecular Formula: C21H35BrO7

Key Properties:

  • Heterobifunctional: Possesses two distinct reactive ends, allowing for the sequential conjugation of different molecules.[1]

  • Hydrophilic PEG Spacer: The PEG7 chain enhances the water solubility of conjugated molecules, which can reduce aggregation and improve pharmacokinetic profiles.

  • Biocompatible: PEG is known for its low toxicity and immunogenicity.[2]

  • Reactive Bromide: The terminal bromide is a versatile functional group for conjugation with nucleophiles such as thiols and amines.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: monobenzylation of heptaethylene glycol followed by bromination of the terminal hydroxyl group.

Step 1: Monobenzylation of Heptaethylene Glycol via Williamson Ether Synthesis

The Williamson ether synthesis is a common method for preparing ethers from an organohalide and an alcohol.[3][4] In this step, heptaethylene glycol is reacted with benzyl bromide in the presence of a base to form the monobenzylated intermediate.

Reaction Scheme:

Step 2: Bromination of Benzyl-PEG7-alcohol

The terminal hydroxyl group of the monobenzylated PEG is then converted to a bromide. Several reagents can be used for this transformation, such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2).

Reaction Scheme:

Quantitative Data for Synthesis

The following table summarizes representative quantitative data for the synthesis of a similar heterobifunctional PEG linker, Alkyne-PEG5-Iodo.[5] This data is provided as a reference for researchers to anticipate reaction conditions and outcomes for the synthesis of this compound.

StepReagent 1Reagent 2SolventTemperature (°C)Time (h)Yield (%)
Monofunctionalization Pentaethylene GlycolPropargyl BromideTHF0 to RT12~60
Activation (Mesylation) Alkyne-PEG5-OHMethanesulfonyl ChlorideDCM02>95
Substitution (Iodination) Alkyne-PEG5-OMsSodium IodideAcetoneReflux4~98

Experimental Protocols

Protocol for the Synthesis of Benzyl-PEG7-alcohol

Materials:

  • Heptaethylene glycol

  • Benzyl bromide

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Dichloromethane (DCM)

  • Magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve heptaethylene glycol (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.95 equivalents) portion-wise to the solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of deionized water.

  • Extract the aqueous layer with DCM (3 x volume of THF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Benzyl-PEG7-alcohol.

Protocol for the Synthesis of this compound

Materials:

  • Benzyl-PEG7-alcohol

  • Phosphorus tribromide (PBr3) or Thionyl bromide (SOBr2)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve Benzyl-PEG7-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Slowly add the brominating agent (e.g., PBr3, 0.4 equivalents) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with deionized water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow Heptaethylene_Glycol Heptaethylene Glycol Williamson_Ether_Synthesis Williamson Ether Synthesis Heptaethylene_Glycol->Williamson_Ether_Synthesis Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Williamson_Ether_Synthesis Benzyl_PEG7_OH Benzyl-PEG7-alcohol Williamson_Ether_Synthesis->Benzyl_PEG7_OH Purification1 Purification (Column Chromatography) Benzyl_PEG7_OH->Purification1 Brominating_Agent Brominating Agent (e.g., PBr3) Bromination Bromination Brominating_Agent->Bromination Benzyl_PEG7_Br This compound Bromination->Benzyl_PEG7_Br Purification2 Purification (Extraction & Drying) Benzyl_PEG7_Br->Purification2 Purification1->Bromination

Caption: Synthetic pathway for this compound.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Formation

This compound is a valuable tool for the construction of ADCs, where it acts as a linker to connect a cytotoxic drug to a targeting antibody.

ADC_Formation_Workflow cluster_synthesis Linker-Drug Conjugation cluster_bioconjugation Bioconjugation to Antibody cluster_purification_analysis Purification and Analysis Benzyl_PEG7_Br This compound Conjugation1 Nucleophilic Substitution Benzyl_PEG7_Br->Conjugation1 Drug_Nucleophile Drug with Nucleophile (e.g., Thiol Group) Drug_Nucleophile->Conjugation1 Benzyl_PEG7_Drug Benzyl-PEG7-Drug Conjugate Conjugation1->Benzyl_PEG7_Drug Conjugation2 Conjugation Benzyl_PEG7_Drug->Conjugation2 Antibody Targeting Antibody Activation Antibody Activation (e.g., Reduction of Disulfides) Antibody->Activation Activated_Antibody Activated Antibody (with free Thiols) Activation->Activated_Antibody Activated_Antibody->Conjugation2 ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC Purification Purification (e.g., SEC) ADC->Purification Analysis Analysis (e.g., SDS-PAGE, MS) Purification->Analysis

Caption: Workflow for creating an Antibody-Drug Conjugate.

References

Benzyl-PEG7-bromide: An In-depth Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Benzyl-PEG7-bromide, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery applications. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective handling, storage, and application of this reagent.

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a benzyl (B1604629) ether protecting group at one terminus and a reactive bromide group at the other. The PEG chain, consisting of seven ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility of conjugated molecules in aqueous media[1]. The benzyl group serves as a stable protecting group for the terminal hydroxyl, which can be selectively removed under specific conditions to reveal a reactive alcohol functionality[2][3]. The bromide is an excellent leaving group, facilitating nucleophilic substitution reactions with moieties such as thiols and amines.

Solubility Profile

General Solubility Characteristics:

  • Aqueous Solutions: The presence of the PEG7 chain significantly increases the water solubility of the molecule compared to non-PEGylated analogues. PEGs are generally very soluble in water and aqueous buffers like PBS.

  • Organic Solvents: PEG linkers are soluble in a wide range of organic solvents, including chloroform, methylene (B1212753) chloride, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). They are less soluble in alcohols and toluene, and generally insoluble in ether. The solubility in these solvents is influenced by the molecular weight of the PEG chain.

Quantitative Solubility Data:

A precise quantitative solubility study for this compound has not been identified in the reviewed literature. However, the following table provides a qualitative summary based on the general properties of PEGylated compounds. For specific applications, it is highly recommended to determine the solubility experimentally using the protocol outlined below.

SolventSolubilityRemarks
WaterSolubleThe hydrophilic PEG7 chain promotes solubility.
Phosphate-Buffered Saline (PBS)SolubleExpected to be soluble for bioconjugation reactions.
Dimethyl Sulfoxide (DMSO)Highly SolubleA common solvent for preparing stock solutions.
Dimethylformamide (DMF)Highly SolubleAnother common solvent for organic reactions.
Dichloromethane (DCM)SolubleA common solvent for organic synthesis and purification.
EthanolModerately SolubleSolubility may be lower compared to more polar aprotic solvents.
Diethyl EtherSparingly Soluble / InsolubleGenerally, PEGs have poor solubility in ether.

Stability Profile

The stability of this compound is a critical factor for its storage and use in multi-step synthetic procedures. The molecule's stability is primarily influenced by the integrity of the benzyl ether linkage and the PEG backbone.

Key Stability Considerations:

  • Benzyl Ether Linkage: The benzyl ether group is notably stable across a wide range of chemical conditions, including strongly acidic and basic environments, as well as in the presence of many oxidizing and reducing agents. This robustness is a significant advantage in complex synthetic routes where the linker must remain intact through various reaction steps.

  • PEG Backbone: The polyethylene glycol chain itself can be susceptible to oxidative degradation, which can be accelerated by exposure to oxygen, elevated temperatures, and the presence of transition metals.

  • Storage Conditions: For long-term stability, solid this compound should be stored in a tightly sealed container under an inert atmosphere, protected from light, and kept at -20°C. Stock solutions, particularly in anhydrous solvents, should also be stored at low temperatures and used promptly to minimize degradation.

Illustrative Stability Data:

The following table presents illustrative data from a forced degradation study on benzyl-protected PEG linkers, demonstrating their high stability in harsh chemical environments compared to other protecting groups.

Protecting GroupLinker% Intact after 24h in 1M HCl% Intact after 24h in 1M NaOH
Benzyl Benzyl-PEG >98% >98%
tert-Butyl Ethertert-Butyl Ether-PEG<5%>98%
Fmoc-Protected AminoFmoc-Protected Amino-PEG>98%<5%

Experimental Protocols

Protocol for Determining Aqueous Solubility (High-Throughput Screening Method)

This protocol is adapted from a method for high-throughput solubility screening and can be used to estimate the kinetic solubility of this compound.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for direct UV assay)

  • Plate reader capable of measuring light scattering (nephelometry) or UV absorbance

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate. Prepare serial dilutions in DMSO in subsequent wells if a concentration range is desired. Include wells with DMSO only as a blank.

  • Add Aqueous Buffer: Add PBS (pH 7.4) to each well to a final volume of 200 µL. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.

  • Incubation and Measurement:

    • Nephelometric Assay: Immediately after adding the buffer, measure the light scattering at a specific wavelength (e.g., 620 nm) at various time points (e.g., 0, 1, 2, 18 hours) to detect the formation of precipitate. An increase in light scattering indicates that the compound has precipitated out of solution.

    • Direct UV Assay: After an incubation period (e.g., 2 hours), centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where this compound absorbs. The concentration of the dissolved compound can be determined from a standard curve.

  • Data Analysis:

    • For the nephelometric assay, the solubility is the highest concentration that does not show a significant increase in light scattering over time.

    • For the direct UV assay, the solubility is the concentration of the compound measured in the supernatant.

Protocol for Stability Assessment via Forced Degradation Study

This protocol outlines a forced degradation study to evaluate the stability of this compound under various stress conditions. Degradation is monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or incubator

  • pH meter

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with 1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Control Sample: Keep a stock solution at the recommended storage temperature (-20°C) as a control.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples by HPLC or LC-MS. Monitor the peak area of the intact this compound and the appearance of any degradation products.

  • Data Analysis: Plot the percentage of intact this compound remaining against time for each stress condition. This will provide information on the degradation kinetics and pathways.

Protocol for Deprotection of the Benzyl Group via Catalytic Hydrogenolysis

This protocol describes the standard procedure for removing the benzyl protecting group to yield the corresponding alcohol.

Materials:

  • This compound

  • Solvent (e.g., ethanol, methanol, ethyl acetate, or tetrahydrofuran)

  • Palladium on carbon (Pd/C) catalyst (e.g., 10 wt. %)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

  • Dissolution: Dissolve the this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Inerting: Purge the flask with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. Maintain a positive pressure of hydrogen and stir the reaction vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the deprotected PEG7-bromide product.

Applications and Signaling Pathways

This compound is a versatile linker used in various bioconjugation applications, including:

  • Drug Delivery: The PEG chain can improve the pharmacokinetic properties of small molecule drugs by increasing their half-life and reducing immunogenicity.

  • PROTACs: PEG linkers are commonly used in the design of Proteolysis Targeting Chimeras (PROTACs) to connect a target-binding ligand and an E3 ligase-recruiting ligand.

  • Peptide and Protein Modification: The bromide group can be used to conjugate the linker to peptides or proteins through reaction with cysteine or lysine (B10760008) residues.

  • Surface Modification: PEG linkers can be used to modify surfaces to reduce non-specific protein adsorption.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start This compound Stock Solution stress Incubation under Stress Conditions (Acid, Base, Heat, Oxidation) start->stress control Control Sample (-20°C) start->control sampling Aliquots at Time Points stress->sampling control->sampling quench Quenching/Neutralization sampling->quench lcms LC-MS Analysis quench->lcms data Data Analysis: % Degradation vs. Time lcms->data

Caption: Workflow for a forced degradation stability study of this compound.

bioconjugation_workflow linker This compound reaction Nucleophilic Substitution Reaction linker->reaction nucleophile Nucleophile-containing Molecule (e.g., Protein-SH, Drug-NH2) nucleophile->reaction conjugate Benzyl-PEG7-Molecule Conjugate reaction->conjugate deprotection Deprotection (Catalytic Hydrogenation) conjugate->deprotection final_product HO-PEG7-Molecule Conjugate deprotection->final_product

Caption: General bioconjugation workflow using this compound.

deprotection_pathway start This compound Bn-O-(CH2CH2O)7-Br product HO-PEG7-bromide HO-(CH2CH2O)7-Br start->product Catalytic Hydrogenolysis reagents H2, Pd/C Ethanol side_product Toluene

Caption: Deprotection of this compound via catalytic hydrogenolysis.

References

An In-depth Technical Guide to Benzyl-PEG7-bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Benzyl-PEG7-bromide, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This document details its physicochemical properties, applications, and relevant experimental protocols, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Core Concepts: Physicochemical Properties

This compound is a polyethylene (B3416737) glycol (PEG) linker containing a benzyl (B1604629) ether at one terminus and a bromide at the other. The PEG chain, consisting of seven ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.[1] The benzyl group serves as a stable protecting group for the hydroxyl terminus, while the bromide is an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to various nucleophiles such as thiols and amines.[2]

Quantitative Data Summary
PropertyValueReference
Molecular Formula C21H35BrO7[3]
Molecular Weight 479.4 g/mol [3]
Purity Typically ≥95%[]
Appearance Varies (often a colorless to pale yellow oil or solid)
Solubility Soluble in common organic solvents (e.g., DCM, DMF, DMSO) and has increased water solubility due to the PEG chain.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several applications:

  • Bioconjugation and PEGylation: The primary application is in the PEGylation of biomolecules such as proteins, peptides, and oligonucleotides. PEGylation can enhance the therapeutic properties of these molecules by increasing their hydrodynamic size, which in turn can prolong their circulation half-life, improve stability by protecting them from enzymatic degradation, and reduce their immunogenicity.

  • Drug Delivery: As a component of drug delivery systems, this compound can be used to link therapeutic agents to targeting moieties or to enhance the solubility and stability of small molecule drugs.

  • PROTACs and Molecular Glues: In the rapidly advancing field of targeted protein degradation, PEG linkers are integral to the design of Proteolysis Targeting Chimeras (PROTACs). This compound can serve as a building block for the synthesis of the linker component that connects a target-binding ligand to an E3 ligase-binding ligand.

  • Surface Modification: The reactive bromide group allows for the covalent attachment of the PEG linker to surfaces, which can be used to create biocompatible coatings that resist non-specific protein adsorption.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization is typically required for each specific application.

Protocol 1: General Procedure for Thiol-Alkylation of a Protein

This protocol describes the conjugation of this compound to a protein via a free cysteine residue.

Materials:

  • Protein with at least one free cysteine residue

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.0-7.5, degassed.

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent by buffer exchange or using a desalting column.

  • Linker Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10-100 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

  • Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted linker and quenching reagent from the PEGylated protein using SEC or dialysis against an appropriate buffer.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm an increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis protein Protein Solution (with free thiols) conjugation Conjugation Reaction (pH 7.0-7.5, RT) protein->conjugation linker This compound Stock Solution linker->conjugation quench Quench Excess Linker (e.g., L-cysteine) conjugation->quench purification Purification (SEC or Dialysis) quench->purification analysis Characterization (SDS-PAGE, MS) purification->analysis

Caption: Workflow for the thiol-alkylation of a protein using this compound.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, its application in modifying therapeutic proteins can significantly impact their interaction with these pathways. For instance, PEGylating a growth factor can alter its binding affinity to its receptor, thereby modulating downstream signaling.

Logical Relationship of PEGylation Effects

The following diagram illustrates the logical relationships between PEGylation and its biological consequences.

pegylation_effects pegylation PEGylation with This compound hydro_size Increased Hydrodynamic Size pegylation->hydro_size solubility Enhanced Solubility pegylation->solubility stability Improved Stability pegylation->stability immunogenicity Reduced Immunogenicity pegylation->immunogenicity renal_clearance Decreased Renal Clearance hydro_size->renal_clearance efficacy Potentially Altered Biological Efficacy solubility->efficacy circulation Prolonged Circulation Half-Life stability->circulation immunogenicity->efficacy renal_clearance->circulation circulation->efficacy

Caption: The impact of PEGylation on the physicochemical and biological properties of a molecule.

References

An In-depth Technical Guide to the Safe Handling of Benzyl-PEG7-bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who may be working with Benzyl-PEG7-bromide. It provides a detailed overview of the potential hazards and recommended safety procedures.

Hazard Identification and Classification

The primary hazards associated with this compound are derived from the benzyl (B1604629) bromide moiety. Polyethylene glycol (PEG) itself is generally considered biocompatible and has low toxicity.[2] Benzyl bromide is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] It is also a lachrymator, meaning it can cause tearing.

GHS Classification (based on Benzyl Bromide):

Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram (based on Benzyl Bromide):

  • GHS07: Exclamation Mark

Physical and Chemical Properties

While specific data for this compound is unavailable, the properties of benzyl bromide provide a useful reference.

PropertyValue (for Benzyl Bromide)
Appearance Colorless to yellow liquid
Odor Pungent, agreeable odor
Molecular Weight 171.03 g/mol
Boiling Point 198-199 °C
Melting Point -3 to -1 °C
Flash Point 79 - 86 °C
Density 1.44 g/cm³
Solubility Slightly soluble in water; soluble in organic solvents

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing vapors, mist, or gas.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A face shield may be necessary for splash protection.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use only non-sparking tools.

  • Take measures to prevent the buildup of electrostatic charge.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat and sources of ignition.

  • Protect from light and moisture.

  • Store locked up or in an area accessible only to authorized personnel.

  • Incompatible materials include strong oxidizing agents, strong bases, and metals in the presence of moisture.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or glasses. A face shield is recommended where splashing is a risk.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.
Respiratory Protection In case of inadequate ventilation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

First-Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

In case of a spill, follow these procedures:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate personal protective equipment.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.

  • Do not let the product enter drains.

Experimental Workflow and Logic

The following diagram illustrates a safe handling workflow for a typical laboratory experiment involving this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Retrieve_Reagent Retrieve Reagent from Storage Prepare_Hood->Retrieve_Reagent Weigh_Dispense Weigh/Dispense in Hood Retrieve_Reagent->Weigh_Dispense Reaction_Setup Perform Reaction in Hood Weigh_Dispense->Reaction_Setup Quench_Reaction Quench Reaction (if applicable) Reaction_Setup->Quench_Reaction Waste_Disposal Dispose of Waste (Liquid & Solid) Quench_Reaction->Waste_Disposal Decontaminate Decontaminate Work Area & Glassware Waste_Disposal->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Signaling Pathways in PEGylation (Conceptual)

While this compound itself is a reagent and not directly involved in cellular signaling pathways, the process of PEGylation, for which it is used, modifies biomolecules to alter their pharmacokinetic and pharmacodynamic properties. This can indirectly influence signaling pathways by affecting the bioavailability and receptor interaction of the modified protein or drug.

The following diagram illustrates the conceptual relationship of how a PEGylated therapeutic might interact with a cell.

PEGylation_Signaling_Concept Conceptual Impact of PEGylation on Cellular Interaction cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PEG_Drug Benzyl-PEG7-Drug Conjugate Receptor Cell Surface Receptor PEG_Drug->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Leads to

Caption: Conceptual diagram of a PEGylated drug interacting with a cell surface receptor.

References

Benzyl-PEG7-bromide: A Technical Guide for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzyl-PEG7-bromide in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the overall efficacy, stability, and pharmacokinetic profile of the ADC. This compound is a heterobifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer, a stable benzyl (B1604629) group, and a reactive bromide functional group. This guide provides an in-depth technical overview of this compound for its application in the development of next-generation ADCs.

The incorporation of a discrete seven-unit PEG chain (PEG7) offers a balance of hydrophilicity and length. This hydrophilicity can help to mitigate the aggregation often associated with hydrophobic payloads and improve the overall solubility and pharmacokinetic properties of the ADC.[1][2] The benzyl group provides a stable aromatic scaffold for the linker, while the terminal bromide allows for covalent attachment to nucleophilic residues on the antibody, primarily the ε-amino groups of lysine (B10760008) residues.[3][4]

Core Properties and Advantages

The unique structure of this compound imparts several advantageous properties for ADC development:

  • Enhanced Hydrophilicity: The PEG7 chain increases the water solubility of the linker-payload complex, which can be beneficial when working with hydrophobic cytotoxic agents. This can lead to improved formulation characteristics and reduced aggregation of the final ADC product.[5]

  • Defined Spacer Length: The monodisperse nature of the PEG7 chain provides a precise and consistent distance between the antibody and the payload. This can be crucial for optimizing steric hindrance and ensuring efficient payload release at the target site.

  • Biocompatibility: Polyethylene glycol is a well-established biocompatible polymer with low immunogenicity, which can contribute to a more favorable safety profile of the resulting ADC.

  • Stable Linkage: The benzyl group provides a robust and chemically stable connection point within the linker, contributing to the overall stability of the ADC in circulation.

  • Controlled Conjugation: The terminal bromide offers a reactive site for conjugation to nucleophilic amino acid residues on the antibody, such as lysine, allowing for the formation of a stable covalent bond.

Synthesis and Conjugation

While a specific, publicly available synthesis protocol for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established chemical principles for synthesizing heterobifunctional PEG linkers and benzyl bromides.

Proposed Synthesis of this compound

A potential synthetic pathway could involve a multi-step process starting from heptaethylene glycol.

Step 1: Monobenzylation of Heptaethylene Glycol. Heptaethylene glycol can be reacted with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., tetrahydrofuran) to yield the monobenzylated PEG7 alcohol (Benzyl-PEG7-OH).

Step 2: Bromination of Benzyl-PEG7-OH. The terminal hydroxyl group of Benzyl-PEG7-OH can then be converted to a bromide. This can be achieved using a variety of brominating agents, such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine (B44618) (PPh₃).

Synthesis_of_Benzyl_PEG7_bromide Heptaethylene Glycol Heptaethylene Glycol Reaction1 Monobenzylation Heptaethylene Glycol->Reaction1 Benzyl Halide Benzyl Halide Benzyl Halide->Reaction1 Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction1 Benzyl-PEG7-OH Benzyl-PEG7-OH Reaction1->Benzyl-PEG7-OH Reaction2 Bromination Benzyl-PEG7-OH->Reaction2 Brominating Agent (e.g., PBr3) Brominating Agent (e.g., PBr3) Brominating Agent (e.g., PBr3)->Reaction2 This compound This compound Reaction2->this compound

Conjugation to Antibodies and Payloads

This compound is designed for a two-step conjugation process to create the final ADC.

Step 1: Payload Attachment. The cytotoxic payload, containing a suitable nucleophilic group (e.g., a hydroxyl or an amine), is first reacted with the this compound linker. This reaction typically involves the displacement of the bromide by the nucleophile on the payload, forming a stable ether or amine linkage. This step creates the "linker-payload" intermediate.

Step 2: Antibody Conjugation. The linker-payload intermediate, which now possesses a reactive group at the other end of the PEG chain (this would require a heterobifunctional starting material where the other end is, for example, an NHS ester), is then reacted with the monoclonal antibody. The most common approach for this type of linker is conjugation to the ε-amino groups of lysine residues on the antibody surface. This reaction is typically carried out under mild pH conditions (pH 7.5-8.5) to ensure the reactivity of the lysine amines while maintaining the integrity of the antibody.

ADC_Conjugation_Workflow cluster_step1 Step 1: Linker-Payload Synthesis cluster_step2 Step 2: ADC Formation This compound This compound Reaction_LP Nucleophilic Substitution This compound->Reaction_LP Cytotoxic Payload Cytotoxic Payload Cytotoxic Payload->Reaction_LP Linker_Payload Benzyl-PEG7-Payload Reaction_LP->Linker_Payload Reaction_ADC Lysine Conjugation Linker_Payload->Reaction_ADC Antibody Antibody Antibody->Reaction_ADC ADC Antibody-Drug Conjugate Reaction_ADC->ADC

Experimental Protocols

The following are generalized protocols for the key experimental stages of developing an ADC with this compound. These protocols should be optimized for the specific antibody, payload, and analytical methods used.

Protocol for Lysine Conjugation of a Linker-Payload to an Antibody
  • Antibody Preparation:

    • Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.5-8.5).

    • Adjust the antibody concentration to a working range (typically 5-10 mg/mL).

  • Linker-Payload Preparation:

    • Dissolve the Benzyl-PEG7-Payload intermediate in a water-miscible organic solvent (e.g., DMSO or DMF) to create a stock solution.

  • Conjugation Reaction:

    • Add the linker-payload stock solution to the antibody solution at a specific molar excess (typically 5-10 fold excess of linker-payload to antibody).

    • The final concentration of the organic solvent in the reaction mixture should be kept low (e.g., <10% v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature or 4°C with gentle stirring for a defined period (e.g., 2-4 hours).

  • Purification of the ADC:

    • Remove unreacted linker-payload and other small molecules by size exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The purified ADC is then buffer-exchanged into a formulation buffer suitable for storage and further analysis.

Protocol for In Vitro Plasma Stability Assay
  • ADC Incubation:

    • Incubate the purified ADC at a concentration of approximately 1 mg/mL in human or mouse plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Analysis:

    • Analyze the plasma samples to determine the amount of intact ADC and the concentration of released payload.

    • This can be achieved using techniques such as ELISA for total antibody concentration and LC-MS/MS for the quantification of the free payload.

Protocol for In Vitro Cytotoxicity Assay
  • Cell Culture:

    • Culture the target cancer cell line (antigen-positive) and a control cell line (antigen-negative) in appropriate growth media.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload in cell culture medium.

    • Add the different concentrations of the test articles to the cells and incubate for a period of 72-96 hours.

  • Viability Assessment:

    • Measure cell viability using a colorimetric assay such as MTT or XTT, or a luminescence-based assay like CellTiter-Glo®.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation

Quantitative data from the characterization and evaluation of ADCs utilizing a this compound linker should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Physicochemical Characterization of the ADC

ParameterMethodResult
Drug-to-Antibody Ratio (DAR)HIC-HPLC / UV-Vise.g., 3.8
Monomer PuritySEC-HPLCe.g., >98%
Aggregate ContentSEC-HPLCe.g., <2%
Free Drug ContentRP-HPLC / LC-MSe.g., <1%

Table 2: In Vitro Stability Data

Time (hours)Intact ADC in Plasma (%)Released Payload (ng/mL)
0100< LLOQ
24e.g., 98.5e.g., 5.2
48e.g., 97.1e.g., 9.8
96e.g., 95.3e.g., 18.5
168e.g., 92.8e.g., 35.1
(LLOQ: Lower Limit of Quantification)

Table 3: In Vitro Cytotoxicity Data

CompoundTarget Cells (IC50, nM)Control Cells (IC50, nM)
ADCe.g., 0.5e.g., >1000
Unconjugated Antibody>1000>1000
Free Payloade.g., 0.1e.g., 0.1

Signaling Pathways and Mechanism of Action

The general mechanism of action for an ADC utilizing a this compound linker follows a well-established pathway for ADCs that undergo internalization.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC in Circulation Antigen Target Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Antigen->Tumor_Cell Internalization 2. Internalization (Receptor-Mediated Endocytosis) Endosome Endosome Lysosome Lysosome (Low pH, Proteases) Payload_Release 3. Linker Cleavage & Payload Release Payload Free Payload Cellular_Target 4. Target Engagement (e.g., Microtubules, DNA) Apoptosis 5. Apoptosis

  • Binding: The ADC circulates in the bloodstream and the monoclonal antibody component specifically recognizes and binds to the target antigen on the surface of the cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis, initially forming an endosome.

  • Lysosomal Trafficking and Payload Release: The endosome matures and fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome degrade the antibody and, if the linker is designed to be cleavable under these conditions, the linker is cleaved, releasing the active cytotoxic payload. For a non-cleavable linker like one potentially formed with this compound, the antibody is degraded, leaving the payload attached to the linker and a single amino acid residue.

  • Target Engagement: The released payload then interacts with its intracellular target, such as microtubules or DNA, disrupting critical cellular processes.

  • Apoptosis: The disruption of these cellular processes ultimately leads to programmed cell death (apoptosis) of the cancer cell.

Conclusion

This compound represents a promising heterobifunctional linker for the development of antibody-drug conjugates. Its defined PEG7 spacer offers a means to improve the physicochemical properties of ADCs, potentially leading to enhanced stability and more favorable pharmacokinetics. The stable benzyl group and the reactive bromide for conjugation provide a robust platform for attaching a variety of cytotoxic payloads to antibodies. The provided technical guide offers a framework for researchers to synthesize, conjugate, and evaluate ADCs using this linker technology. Further optimization of the experimental conditions will be necessary to fully realize the potential of this compound in creating the next generation of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols: Conjugation of Benzyl-PEG7-bromide to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins.[1][2] This modification can improve pharmacokinetics and pharmacodynamics by increasing the hydrodynamic size of the protein, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability.[2][3] Benzyl-PEG7-bromide is an activated PEG reagent that can be used for the covalent attachment of a 7-unit PEG chain to proteins. This reagent utilizes a benzyl (B1604629) bromide functional group to alkylate nucleophilic residues on the protein surface.

This document provides a detailed protocol for the conjugation of this compound to proteins, including methods for purification and characterization of the resulting PEG-protein conjugate.

Principle of Conjugation

The conjugation of this compound to a protein is based on the alkylation of nucleophilic amino acid residues by the benzyl bromide moiety. Benzyl halides are reactive towards nucleophilic substitution.[4] The primary targets for this alkylation on a protein are the sulfur-containing side chains of cysteine and methionine residues. Other nucleophilic groups, such as the ε-amino group of lysine (B10760008), can also be targeted. The reaction pH is a critical factor in determining the selectivity of the conjugation. For instance, the alkylation of methionine with benzyl bromide has been shown to be facile at a pH of 6.6 to 6.8.

Reaction Scheme:

cluster_0 Protein Conjugation Reaction Protein Protein-Nu: Conjugate Protein-Nu-CH2-PEG7 Protein->Conjugate + PEG-Br PEG Benzyl-PEG7-Br PEG->Conjugate Byproduct HBr

Caption: General reaction scheme for protein PEGylation.

Factors Influencing PEGylation

Several factors can influence the efficiency and outcome of the PEGylation reaction. These should be carefully considered and optimized for each specific protein.

FactorInfluenceRecommended Starting Conditions
pH Affects the nucleophilicity of amino acid side chains. Lower pH can favor alkylation of methionine, while higher pH can increase the reactivity of lysine residues.pH 6.5 - 8.5 (start with a buffer around pH 7.4)
Temperature Higher temperatures can increase the reaction rate but may also lead to protein denaturation.Room temperature (20-25 °C) to 37 °C
Molar Ratio (PEG:Protein) A higher molar excess of PEG can increase the degree of PEGylation but may also lead to polysubstitution and potential loss of biological activity.1:1 to 20:1 (start with a 5:1 molar excess of PEG)
Reaction Time The optimal reaction time will depend on the other reaction parameters and the specific protein.1 to 24 hours
Protein Concentration Higher protein concentrations can favor intermolecular cross-linking.1-10 mg/mL

Experimental Protocols

Materials
  • Protein of interest

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction buffer (e.g., sodium phosphate, HEPES) at desired pH

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or centrifugal ultrafiltration devices

  • Chromatography columns (e.g., size exclusion, ion exchange)

  • SDS-PAGE reagents

  • Mass spectrometer

Experimental Workflow

cluster_workflow PEGylation Workflow A 1. Protein Preparation B 2. PEGylation Reaction A->B C 3. Reaction Quenching B->C D 4. Purification C->D E 5. Characterization D->E

Caption: Overview of the protein PEGylation workflow.

Step 1: Protein Preparation
  • Dissolve the protein of interest in the chosen reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

  • If the protein has been stored in a buffer containing primary amines (e.g., Tris), it should be buffer-exchanged into a non-amine-containing buffer prior to conjugation.

Step 2: PEGylation Reaction
  • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or the reaction buffer).

  • Add the desired molar excess of this compound to the protein solution.

  • Incubate the reaction mixture at the chosen temperature (e.g., room temperature) with gentle stirring or agitation for the desired reaction time (e.g., 4 hours).

Step 3: Reaction Quenching
  • To stop the reaction, add a quenching reagent that will react with the excess this compound. A common choice is a solution with a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

  • Incubate for an additional hour at room temperature.

Step 4: Purification of the PEGylated Protein

The purification of the PEGylated protein is crucial to remove unreacted PEG, quenching reagent, and any unmodified protein. Several chromatography techniques can be employed.

Purification MethodPrincipleApplication
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein.Effective for removing unreacted PEG and separating mono-PEGylated from di- or multi-PEGylated species.
Ion Exchange Chromatography (IEX) Separates molecules based on their net charge. PEGylation can shield surface charges, altering the protein's elution profile.Can be used to separate PEGylated from un-PEGylated protein and to resolve positional isomers.
Reverse Phase Chromatography (RPC) Separates molecules based on their hydrophobicity.Useful for analytical purposes, such as identifying PEGylation sites and separating isomers.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on hydrophobic interactions.Can be a supplementary technique to IEX for challenging purifications.

A combination of these techniques may be necessary to achieve high purity.

Step 5: Characterization of the PEGylated Protein

Thorough characterization is essential to confirm successful conjugation and to assess the quality of the PEGylated protein.

Characterization TechniqueInformation Obtained
SDS-PAGE Visual confirmation of an increase in molecular weight of the PEGylated protein compared to the unmodified protein.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) Accurate determination of the molecular weight of the conjugate, confirming the number of attached PEG chains.
Peptide Mapping Identification of the specific amino acid residues that have been PEGylated.
Circular Dichroism (CD) Spectroscopy Assessment of the secondary and tertiary structure of the protein to ensure that PEGylation has not caused significant conformational changes.
In vitro Bioassay Determination of the biological activity of the PEGylated protein compared to the unmodified protein.

Signaling Pathways and Applications

PEGylated proteins have a wide range of applications in medicine, including cancer therapy, enzyme replacement therapy, and the treatment of chronic diseases. The enhanced pharmacokinetic properties of PEGylated proteins can lead to improved drug efficacy and patient compliance due to less frequent dosing.

cluster_application Benefits of Protein PEGylation Protein Therapeutic Protein PEGylation PEGylation Protein->PEGylation PEG_Protein PEG-Protein Conjugate PEGylation->PEG_Protein Benefits Improved Therapeutic Properties PEG_Protein->Benefits

References

Application Notes and Protocols for Benzyl-PEG7-bromide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for utilizing Benzyl-PEG7-bromide as a versatile linker in bioconjugation and drug development, with a focus on its application in click chemistry. This document outlines detailed experimental protocols, presents quantitative data for reaction optimization, and includes visual workflows to facilitate understanding and implementation in the laboratory.

Introduction to this compound

This compound is a heterobifunctional linker that is particularly valuable in the synthesis of complex biomolecules, such as Proteolysis Targeting Chimeras (PROTACs). It comprises three key components:

  • A Benzyl (B1604629) Group: This serves as a protecting group for a terminal hydroxyl group. The benzyl group is stable under a wide range of reaction conditions but can be removed through catalytic hydrogenation, revealing a hydroxyl group for further functionalization if needed.[1]

  • A Polyethylene Glycol (PEG) Spacer (PEG7): The seven-unit PEG chain is hydrophilic, which enhances the solubility and reduces aggregation of the resulting conjugate in aqueous media. This is particularly beneficial for biological applications.[2]

  • A Bromide Group: The terminal bromide is a good leaving group, making it a reactive handle for nucleophilic substitution reactions. This allows for the covalent attachment of the linker to molecules containing nucleophiles such as amines or thiols.

The primary application of this compound in a click chemistry workflow involves a two-stage process. First, the bromide end of the linker is reacted with a molecule of interest. Subsequently, one of the components (either the molecule now attached to the PEG linker or a second molecule) is functionalized to bear an azide (B81097) or an alkyne, enabling a final "click" reaction to form the desired conjugate.

Data Presentation

The efficiency of the overall bioconjugation process depends on the yields of both the initial nucleophilic substitution and the subsequent click chemistry reaction. The following tables provide representative quantitative data for these reaction types.

Table 1: Representative Yields for Nucleophilic Substitution to Form Azides

Alkyl HalideNucleophileSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideSodium AzideDMSORoom Temperature1294-99
Benzyl BromideSodium AzidePEG 400Room Temperature0.8398
Alkyl BromideSodium AzideDMF802>95

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Table 2: Representative Yields for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

AlkyneAzideCatalyst SystemSolventTemperature (°C)TimeYield (%)
PhenylacetyleneBenzyl AzideCuICyrene™3012 h96
Terminal AlkyneAzide-functionalized componentCuSO₄/Sodium Ascorbate (B8700270)t-BuOH/H₂ORoom Temperature1-4 hup to 90
Alkyne-modified proteinAzide-modified small moleculeCuSO₄/THPTAAqueous BufferRoom Temperature0.5-1 h>90

Note: The choice of ligand (e.g., TBTA, THPTA) can significantly impact reaction efficiency and biocompatibility.[3]

Experimental Protocols

Overall Workflow

The use of this compound in click chemistry typically follows a two-step process. The first step is the attachment of the linker to a molecule of interest via a nucleophilic substitution reaction. The second step is the click chemistry reaction itself.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Click Chemistry Functionalization & Reaction A Molecule-XH (X = NH, S) C Molecule-X-PEG7-Benzyl A->C Base B Benzyl-PEG7-Br B->C D Molecule-X-PEG7-Benzyl E Azide or Alkyne Functionalization D->E F Functionalized Molecule 1 E->F H Final Conjugate F->H Click Reaction (CuAAC or SPAAC) G Molecule 2 with Click Partner G->H

A two-step workflow for bioconjugation using this compound.
Protocol 1: Nucleophilic Substitution with an Amine-Containing Molecule

This protocol describes the reaction of this compound with a primary amine to form a secondary amine linkage.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • Nitrogen or Argon gas supply

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF or DMSO.

  • Addition of Base: Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Linker: Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. The reaction progress can be monitored by an appropriate technique such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired Benzyl-PEG7-conjugated molecule.

Protocol 2: Conversion of a Primary Amine to an Azide

This protocol describes the conversion of a primary amine to an azide, which can then be used in a click reaction. This is useful if the molecule conjugated to the Benzyl-PEG7-linker has a free amine that you wish to convert to an azide for a subsequent click reaction.

Materials:

  • Amine-containing compound

  • Fluorosulfuryl azide (generated in situ for safety) or other diazotransfer reagents[1][4]

  • Appropriate solvent (e.g., as determined by the specific diazotransfer reagent used)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Reagent Preparation: Prepare the diazotransfer reagent according to established safety protocols. For example, fluorosulfuryl azide can be generated in situ from an imidazolium (B1220033) fluorosulfuryl triflate salt and sodium azide to avoid handling the potentially explosive reagent directly.

  • Reaction: In a well-ventilated fume hood, dissolve the amine-containing compound in the chosen solvent. Add the diazotransfer reagent to the solution. The reaction is often rapid and can proceed at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up and Purification: Upon completion, perform an appropriate aqueous work-up to remove any remaining reagents. The resulting azide can then be purified by column chromatography.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for a CuAAC reaction.

Materials:

  • Alkyne-containing molecule (1.0 equivalent)

  • Azide-containing molecule (1.0-1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 equivalents)

  • Sodium ascorbate (0.1-0.2 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand (optional but recommended, 0.1-0.5 equivalents)

  • Solvent (e.g., a mixture of t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • Preparation: In a reaction vial, dissolve the alkyne- and azide-containing molecules in the chosen solvent system.

  • Catalyst Preparation: In a separate tube, prepare a fresh solution of sodium ascorbate in water. In another tube, prepare a solution of CuSO₄·5H₂O (and ligand, if used) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution (or the pre-complexed copper-ligand solution).

  • Reaction: Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Purification: Upon completion, the product can be purified by column chromatography, preparative HPLC, or precipitation.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for a copper-free click reaction, which is ideal for biological applications.

Materials:

  • Azide-containing molecule (1.0 equivalent)

  • Strained alkyne-containing molecule (e.g., with a DBCO or BCN group) (1.0-1.5 equivalents)

  • Biocompatible buffer (e.g., PBS, pH 7.4) or an appropriate organic solvent

Procedure:

  • Preparation: Dissolve the azide-containing molecule and the strained alkyne-containing molecule in the chosen solvent or buffer.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

  • Monitoring: Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, SDS-PAGE for proteins).

  • Purification: The final conjugate can be purified using standard techniques such as size-exclusion chromatography (for biomolecules) or HPLC to remove any excess reagents.

Application Example: PROTAC Synthesis and Mechanism

This compound is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves several steps, starting with the attachment of the linker to either the E3 ligase ligand or the target protein ligand.

G A E3 Ligase Ligand (with nucleophile) C Ligand-PEG7-Benzyl A->C Nucleophilic Substitution B Benzyl-PEG7-Br B->C D Deprotection (e.g., H2/Pd) C->D E Ligand-PEG7-OH D->E F Activation of -OH E->F G Activated Ligand-PEG7 F->G I PROTAC G->I Coupling H Target Protein Ligand (with nucleophile) H->I

A logical workflow for the synthesis of a PROTAC using this compound.
PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.

G cluster_0 PROTAC Catalytic Cycle PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ubiquitin (from E1/E2) Ternary->PROTAC Recycled Ternary->E3 Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

The signaling pathway of PROTAC-mediated protein degradation.

Safety Precautions

  • This compound: Handle with care. Alkyl bromides can be irritating and lachrymatory.

  • Azides: Organic azides can be explosive, especially when heated or in concentrated form. Handle with appropriate safety measures, including using a blast shield. Whenever possible, generate azides in situ for immediate use.

  • Copper Catalysts: Copper salts can be toxic. Avoid inhalation and skin contact. For biological applications, it is crucial to remove all traces of copper from the final product.

  • Solvents: Use all organic solvents in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling these chemicals.

References

Application Notes and Protocols: Reaction of Benzyl-PEG7-bromide with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) chains to small molecules, peptides, and proteins is a widely utilized strategy in drug development to enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity. Benzyl-PEG7-bromide is a versatile bifunctional linker that allows for the covalent attachment of a PEG spacer to primary amine-containing molecules via a stable secondary amine linkage. This N-alkylation reaction is a cornerstone of bioconjugation and is particularly relevant in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise linker length and composition are critical for inducing targeted protein degradation.

These application notes provide a comprehensive overview of the reaction conditions for conjugating this compound to primary amines, detailed experimental protocols, and relevant applications in drug discovery.

Reaction Mechanism and Principles

The reaction between this compound and a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the this compound. This backside attack results in the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond, yielding a secondary amine.

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction. This prevents the protonation of the primary amine starting material, which would render it non-nucleophilic and halt the reaction.

Quantitative Data Summary

The efficiency of the N-alkylation of primary amines with this compound is influenced by several factors, including the choice of solvent, base, reaction temperature, and stoichiometry of the reactants. While specific yields can be substrate-dependent, the following table summarizes typical reaction parameters and expected outcomes based on general N-alkylation procedures with benzyl (B1604629) halides.

ParameterTypical Range/ValueNotes
Stoichiometry (Amine:PEG-Br) 1 : 1.1 - 1.5A slight excess of the PEG reagent is often used to ensure complete consumption of the primary amine.
Base (e.g., K₂CO₃, DIPEA) 2 - 3 equivalentsSufficient base is crucial to neutralize the HBr byproduct and drive the reaction to completion.
Solvent DMF, Acetonitrile (ACN)Polar aprotic solvents are generally preferred to solubilize the reactants and facilitate the SN2 reaction.
Temperature Room Temperature to 80°CThe optimal temperature depends on the reactivity of the amine. Heating can accelerate the reaction rate.
Reaction Time 4 - 24 hoursReaction progress should be monitored by TLC or LC-MS to determine the point of completion.
Typical Yield 60 - 95%Yields are dependent on the specific amine substrate and the purity of the starting materials.

Experimental Protocols

General Protocol for the N-Alkylation of a Primary Amine with this compound

This protocol provides a general procedure for the conjugation of a primary amine-containing molecule to this compound. Optimization may be necessary for specific substrates.

Materials:

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add the primary amine substrate (1.0 equivalent).

    • Dissolve the amine in anhydrous DMF or ACN (to a concentration of approximately 0.1-0.5 M).

    • Add the base (Potassium Carbonate, 3.0 equivalents, or DIPEA, 3.0 equivalents) to the solution.

    • In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of the same anhydrous solvent.

  • Reaction:

    • Add the this compound solution dropwise to the stirring amine solution at room temperature.

    • Heat the reaction mixture to a temperature between 40-60°C.

    • Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) for 4-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If potassium carbonate was used, filter the reaction mixture to remove the solid base.

    • Dilute the reaction mixture with deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[1][2]

    • The choice of eluent will depend on the polarity of the product. A gradient of methanol in dichloromethane or ethyl acetate in hexanes is commonly used.

    • Collect the fractions containing the desired product (identified by TLC or LC-MS).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Benzyl-PEG7-amine conjugate.

Mandatory Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Primary Amine) Product R-NH-CH₂-Benzyl-PEG₇ (Secondary Amine Conjugate) Amine->Product Nucleophilic Attack PEG_Br Benzyl-PEG₇-Br PEG_Br->Product Byproduct HBr PEG_Br->Byproduct Leaving Group

Caption: SN2 reaction of this compound with a primary amine.

Experimental Workflow

G A Dissolve Primary Amine in Anhydrous Solvent B Add Base (e.g., K₂CO₃ or DIPEA) A->B C Add Benzyl-PEG₇-Br Solution B->C D Heat and Stir (4-24h, 40-60°C) C->D E Monitor Reaction (TLC or LC-MS) D->E F Aqueous Work-up (Water & Ethyl Acetate Extraction) E->F Reaction Complete G Dry and Concentrate Organic Phase F->G H Purify by Column Chromatography G->H I Characterize Pure Product H->I

Caption: Experimental workflow for amine pegylation.

Application in PROTAC Development

This compound is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] The PEG linker plays a crucial role in spacing the two ligands appropriately to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC Mechanism of Action

G cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Proteasome Proteasome Degradation POI Degradation Proteasome->Degradation Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome

Caption: PROTAC mechanism of action.[5]

References

Application Notes and Protocols for the Purification of Benzyl-PEG7-bromide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of discrete polyethylene (B3416737) glycol (PEG) linkers, such as Benzyl-PEG7-bromide, is a critical step in the development of advanced drug delivery systems, bioconjugation strategies, and sophisticated molecular probes. The defined length of the PEG chain ensures batch-to-batch consistency and predictable physicochemical properties of the final conjugate. However, the purification of the crude reaction mixture following the synthesis of this compound presents a significant challenge. The reaction mixture typically contains the desired product, unreacted starting materials, and various byproducts. The amphiphilic nature of the PEGylated product can lead to difficulties in standard purification techniques, such as streaking on silica (B1680970) gel chromatography and partitioning issues during liquid-liquid extraction.

These application notes provide a detailed, step-by-step guide to effectively purify this compound from a crude reaction mixture. The protocols described herein are designed to be robust and reproducible, ensuring high purity of the final product. The methodologies cover preliminary work-up procedures to remove excess reagents, followed by a comprehensive chromatographic separation.

Purification Strategy Overview

The purification of this compound is approached in a two-stage process. The first stage involves a liquid-liquid extraction to remove water-soluble impurities and unreacted polar starting materials. The second, and most critical, stage is silica gel column chromatography to separate the target compound from closely related non-polar impurities and any remaining starting materials. Thin-layer chromatography (TLC) is utilized as a rapid analytical technique to monitor the progress of the reaction and to guide the development of the column chromatography method.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Method Development

Objective: To quickly assess the composition of the reaction mixture and to determine an appropriate solvent system for column chromatography.

Materials:

  • Silica gel TLC plates (e.g., Merck Silica Gel 60 F254)

  • Developing chamber

  • Solvent system: A mixture of Dichloromethane (DCM) and Methanol (B129727) (MeOH). A gradient of MeOH in DCM is often effective.

  • Visualization agents:

    • UV lamp (254 nm)

    • Modified Dragendorff stain for PEG-containing compounds[1]

    • Potassium permanganate (B83412) (KMnO4) stain

Protocol:

  • Prepare a small, dilute sample of the crude reaction mixture by dissolving it in a suitable solvent (e.g., DCM).

  • Spot the sample onto the baseline of a TLC plate.

  • Develop the TLC plate in a chamber pre-saturated with the chosen solvent system (e.g., start with 98:2 DCM:MeOH).

  • After the solvent front has reached the top of the plate, remove the plate and mark the solvent front.

  • Dry the plate thoroughly.

  • Visualize the spots under a UV lamp.

  • Submerge the plate in the modified Dragendorff staining solution or a potassium permanganate solution to visualize the PEG-containing compounds and other impurities, respectively. The modified Dragendorff stain is particularly effective for detecting PEG compounds[1].

  • Analyze the resulting spots. The retention factor (Rf) of the product should ideally be between 0.2 and 0.4 for effective separation on a column[1]. Adjust the solvent system polarity as needed. An increase in the proportion of methanol will lower the Rf values.

Liquid-Liquid Extraction for Preliminary Purification

Objective: To remove water-soluble byproducts and excess polar reagents from the crude reaction mixture.

Materials:

  • Crude this compound reaction mixture

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

Protocol:

  • Dissolve the crude reaction mixture in DCM or EtOAc in a separatory funnel.

  • Wash the organic layer with a saturated NaHCO3 solution to neutralize any acidic byproducts.

  • Separate the aqueous layer.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Separate the aqueous layer.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Filter to remove the drying agent.

  • Concentrate the organic phase under reduced pressure to obtain the crude product for chromatographic purification.

Silica Gel Column Chromatography

Objective: To separate this compound from non-polar impurities, such as benzyl (B1604629) bromide, and other closely related byproducts.

Materials:

  • Silica gel (for flash chromatography, e.g., 230-400 mesh)

  • Glass chromatography column

  • Eluent: A gradient of Methanol in Dichloromethane, as determined by TLC analysis.

  • Fraction collection tubes

Protocol:

  • Prepare the column by packing it with silica gel as a slurry in the initial, least polar eluent.

  • Dissolve the crude product from the extraction step in a minimal amount of DCM.

  • Load the sample onto the top of the silica gel column.

  • Begin eluting the column with the starting solvent mixture (e.g., 100% DCM or a low percentage of MeOH in DCM). Benzyl bromide, being less polar, is expected to elute first[2].

  • Gradually increase the polarity of the eluent by increasing the percentage of methanol. A slow gradient of 1-10% methanol in DCM can provide good separation for PEG-containing compounds[1].

  • Collect fractions and monitor their composition using TLC with the appropriate staining method.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following table summarizes the expected quantitative data from the purification of a hypothetical 5-gram crude reaction mixture of this compound.

Purification StageParameterValueNotes
Crude Mixture Initial Mass5.0 gN/A
Purity (by HPLC)~40%Contains starting materials and byproducts.
Liquid-Liquid Extraction Mass after Extraction4.2 gRemoval of water-soluble impurities.
Purity (by HPLC)~55%Enrichment of the desired product.
Column Chromatography Mass of Pure Product1.8 gIsolated yield of the target compound.
Final Purity (by HPLC) >95% High purity suitable for subsequent applications.
Overall Yield 36% Calculated from the initial crude mass.

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow of the purification process for this compound.

Purification_Workflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (DCM/Water, Brine Wash) Crude->LLE Organic Organic Phase LLE->Organic Product Aqueous Aqueous Waste LLE->Aqueous Impurities Dry Drying and Concentration Organic->Dry Crude_Purified Partially Purified Product Dry->Crude_Purified Column Silica Gel Column Chromatography (DCM/MeOH Gradient) Crude_Purified->Column Fractions Fraction Collection and Analysis (TLC) Column->Fractions Pure Pure this compound Fractions->Pure Combine Pure Fractions Impurities Separated Impurities Fractions->Impurities Discard

Caption: Purification workflow for this compound.

This comprehensive guide provides researchers with the necessary protocols and understanding to successfully purify this compound, a key component in many modern biochemical and pharmaceutical applications. The combination of liquid-liquid extraction and silica gel chromatography, guided by careful TLC analysis, ensures the isolation of a high-purity product.

References

Application Notes and Protocols: Utilizing Benzyl-PEG7-bromide as a Versatile Linker for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule.[3]

Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide synthetic flexibility to optimize the distance between the two ligands.[] Benzyl-PEG7-bromide is a bifunctional linker that combines a moderately rigid benzyl (B1604629) group with a flexible seven-unit PEG chain, terminating in a reactive bromide. This combination of features offers a balance of structural pre-organization and conformational freedom, which can be advantageous for optimizing ternary complex formation. The terminal bromide serves as a versatile electrophile for coupling with nucleophilic functional groups on either the POI ligand or the E3 ligase ligand.

These application notes provide a comprehensive guide to the synthesis and application of PROTACs utilizing this compound as a key linker component. Detailed protocols for the incorporation of this linker via reaction with common nucleophiles are provided, along with a summary of quantitative data for PROTACs with similar PEG-based linkers.

The Role of the Linker in PROTAC-Mediated Protein Degradation

The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in dictating the biological activity of the degrader. Its length, composition, and attachment points can significantly impact the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a modular approach. The POI ligand and the E3 ligase ligand are synthesized or acquired separately, with one of them possessing a nucleophilic functional group (e.g., an amine or a carboxylic acid) for reaction with the benzyl bromide moiety of the linker.

Protocol 1: Synthesis of a PROTAC via N-Alkylation of an Amine-Functionalized Ligand

This protocol describes the coupling of an amine-containing ligand (either the POI-binding moiety or the E3 ligase ligand) with this compound.

Materials and Reagents:

  • Amine-functionalized ligand (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine-functionalized ligand in anhydrous DMF under a nitrogen atmosphere.

  • Add the base (K₂CO₃ or DIPEA) to the solution and stir for 15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 40-50 °C overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the ligand-linker conjugate.

  • The resulting conjugate can then be further reacted with the other ligand (containing a suitable functional group, e.g., a carboxylic acid for amide coupling) to complete the PROTAC synthesis.

Protocol 2: Synthesis of a PROTAC via O-Alkylation of a Carboxylic Acid-Functionalized Ligand

This protocol describes the esterification of a carboxylic acid-containing ligand with this compound.

Materials and Reagents:

  • Carboxylic acid-functionalized ligand (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Cesium carbonate (Cs₂CO₃) or Sodium bicarbonate (NaHCO₃) (1.5-2.0 eq)[5]

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the carboxylic acid-functionalized ligand in anhydrous DMF or ACN, add the base (Cs₂CO₃ or NaHCO₃).

  • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate.

  • Alternatively, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the ligand-linker conjugate.

  • The resulting conjugate can then be further reacted with the other ligand (containing a suitable functional group, e.g., an amine for amide coupling) to complete the PROTAC synthesis.

Quantitative Data Summary

The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair to achieve optimal degradation efficacy. The following table summarizes representative quantitative data for PROTACs with PEG linkers of similar length to a PEG7 chain.

Target ProteinE3 LigaseLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell Line
BET ProteinsCRBNPEG-based (similar to PEG6)<10>90RS4;11
BTKCRBNPEG6~200>80THP-1
BTKVHLPEG-based13688Mino
BET ProteinsDCAF11PEG-based305.2Not ReportedKBM7
ERαVHL16-atom PEG-containing~1000~95MCF7
TBK1VHL21-atom PEG-containing396Not Reported

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Mandatory Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Ligand_A Ligand A (POI or E3 Ligase Ligand) with Nucleophile (e.g., -NH2, -COOH) Intermediate Ligand A-Linker Conjugate Ligand_A->Intermediate Coupling Reaction (Protocol 1 or 2) Linker This compound Linker->Intermediate PROTAC Final PROTAC Molecule Intermediate->PROTAC Second Coupling (e.g., Amide Bond Formation) Ligand_B Ligand B (E3 Ligase or POI Ligand) with compatible functional group Ligand_B->PROTAC Purification Purification (HPLC) PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: A generalized workflow for PROTAC synthesis.

Logical Relationship in PROTAC Design

The rational design of a potent PROTAC involves the careful selection and optimization of its three key components.

PROTAC_Design_Logic PROTAC Potent PROTAC Ternary_Complex Stable & Productive Ternary Complex PROTAC->Ternary_Complex POI_Ligand High Affinity POI Ligand POI_Ligand->PROTAC E3_Ligand Efficient E3 Ligase Ligand E3_Ligand->PROTAC Linker Optimal Linker (e.g., this compound) Linker->PROTAC Degradation Efficient Target Degradation Ternary_Complex->Degradation

Caption: Key components for successful PROTAC design.

Example Signaling Pathway: BTK Degradation

Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies. PROTACs targeting BTK have shown promise in overcoming resistance to conventional inhibitors.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) BTK BTK BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Degradation BTK Degradation BTK->Degradation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation PROTAC BTK-PROTAC PROTAC->BTK Induces Degradation->PLCg2 Inhibition

References

Application Notes and Protocols for Cell Surface Labeling with Benzyl-PEG7-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-bromide is a chemical probe that can be utilized for the covalent modification of cell surfaces. This molecule incorporates a benzyl (B1604629) bromide functional group, a reactive electrophile that can form stable covalent bonds with nucleophilic residues present on extracellular proteins. The hepta-polyethylene glycol (PEG7) linker serves to increase the hydrophilicity of the molecule and provides a spacer between the labeled site and any potential terminal functional group. This application note provides a detailed, theoretical experimental workflow for the labeling of live cells using this compound. The described protocols are intended as a starting point and will likely require optimization for specific cell types and experimental goals.

Principle of the Method

The labeling strategy is based on the chemical reactivity of the benzyl bromide moiety. Benzyl bromide is an alkylating agent that readily reacts with soft nucleophiles. On the surface of a cell, the most likely targets for this reaction are the side chains of certain amino acids within extracellular proteins. Specifically, the thiol group of cysteine and the thioether of methionine are strong nucleophiles that can be alkylated by benzyl bromide. This results in a stable thioether bond, covalently attaching the PEG7 linker to the cell surface protein. This method allows for the general modification of the cell surface, which can be used to study changes in cell behavior, alter cell surface properties, or, if the PEG linker is further functionalized, to attach other molecules of interest such as fluorophores or small molecules.

Proposed Labeling Mechanism

The proposed mechanism for cell surface labeling with this compound involves the nucleophilic attack of a deprotonated thiol group from a cysteine residue on the electrophilic benzylic carbon of the benzyl bromide. This results in the formation of a stable thioether linkage and the displacement of the bromide ion.

G cluster_cell Cell Surface Protein Protein Protein-SH (Cysteine Residue) Intermediate Transition State Protein->Intermediate Nucleophilic Attack Reagent This compound Reagent->Intermediate Product Labeled Protein-S-CH2-PEG7 Intermediate->Product LeavingGroup Br- Intermediate->LeavingGroup

Caption: Proposed reaction mechanism for cell labeling.

Experimental Protocols

Materials and Reagents
  • Cells of interest (e.g., adherent or suspension cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Fetal bovine serum (FBS)

  • Trypan blue solution

  • Flow cytometer (optional, for analysis with a fluorescent conjugate)

  • Fluorescence microscope (optional, for analysis with a fluorescent conjugate)

Experimental Workflow

The overall workflow for cell labeling with this compound consists of cell preparation, reagent preparation, the labeling reaction, and subsequent washing and analysis steps.

G Start Start Cell_Culture Culture cells to desired confluency Start->Cell_Culture Harvest Harvest and wash cells Cell_Culture->Harvest Labeling Incubate cells with labeling solution Harvest->Labeling Prepare_Reagent Prepare this compound working solution Prepare_Reagent->Labeling Wash Wash cells to remove unreacted reagent Labeling->Wash Analysis Proceed to downstream analysis Wash->Analysis End End Analysis->End

Caption: General experimental workflow for cell labeling.

Detailed Protocol

1. Cell Preparation:

  • For adherent cells: Culture cells in appropriate vessels until they reach 70-80% confluency. On the day of the experiment, aspirate the culture medium, and wash the cells once with warm PBS.

  • For suspension cells: Culture cells to the desired density. On the day of the experiment, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes), aspirate the supernatant, and wash the cell pellet once with warm PBS. Resuspend the cells in PBS or an appropriate buffer for the labeling reaction.

2. Preparation of this compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light and moisture.

3. Cell Labeling Procedure:

  • Important: The optimal concentration of this compound and incubation time should be determined empirically for each cell type and experimental setup. It is recommended to perform a titration experiment to determine the optimal conditions.

  • Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed, serum-free cell culture medium or PBS to the desired final concentration (e.g., in the range of 10 µM to 500 µM).

  • For adherent cells, add the labeling solution to the culture vessel, ensuring the cells are completely covered.

  • For suspension cells, add the labeling solution to the cell suspension.

  • Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a humidified incubator with 5% CO₂. The incubation time will need to be optimized.

4. Washing:

  • Following incubation, remove the labeling solution.

  • Wash the cells three times with complete cell culture medium (containing 10% FBS) to quench and remove any unreacted this compound. The serum proteins will react with the remaining labeling reagent.

  • Perform a final wash with PBS.

5. Downstream Analysis:

  • The labeled cells can now be used for downstream applications. The nature of the analysis will depend on the specific goals of the experiment. If a fluorescently tagged version of this compound is used, the labeling efficiency can be assessed by flow cytometry or fluorescence microscopy.

Assessment of Cell Viability

It is crucial to assess the effect of the labeling procedure on cell viability. This can be done using a standard trypan blue exclusion assay or other viability assays such as those based on metabolic activity (e.g., MTT or resazurin).

Data Presentation

Quantitative data from optimization experiments should be systematically recorded to determine the optimal labeling conditions.

Condition Cell Type This compound Concentration (µM) Incubation Time (min) Labeling Efficiency (% Positive Cells) Mean Fluorescence Intensity (MFI) Cell Viability (%)
Control 1Jurkat03000>95%
Condition 1Jurkat1030
Condition 2Jurkat5030
Condition 3Jurkat10030
Condition 4Jurkat5015
Condition 5Jurkat5060
Control 2HeLa03000>95%
Condition 6HeLa5030

Labeling efficiency and MFI are to be determined if a fluorescently tagged Benzyl-PEG7 derivative is used.

Safety and Handling

Benzyl bromide and its derivatives are reactive alkylating agents and should be handled with care.[1] They are considered toxic and corrosive.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[1]

Troubleshooting

  • Low labeling efficiency: Increase the concentration of this compound or the incubation time. Ensure that the stock solution is properly prepared and has not degraded.

  • High cell death: Decrease the concentration of this compound or shorten the incubation time. Ensure thorough washing to remove all unreacted reagent.

  • High background signal (for fluorescent applications): Ensure thorough washing. Include a quenching step with a serum-containing medium.

Conclusion

The protocol described provides a foundational method for the covalent labeling of cell surfaces using this compound. As this is a theoretical workflow, optimization of reaction conditions is critical to achieve efficient labeling while maintaining high cell viability. The versatility of the PEG linker allows for potential further chemical modifications, making this a potentially useful tool in cell biology and drug development research.

References

Application Notes and Protocols for the Characterization of Benzyl-PEG7-bromide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of Benzyl-PEG7-bromide and its conjugates. The methodologies described herein are essential for verifying the identity, purity, and structural integrity of these molecules, which are critical parameters in drug development and bioconjugation applications.

Introduction

This compound is a heterobifunctional linker comprising a benzyl (B1604629) protecting group, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal bromide functional group. The benzyl group can be removed under specific conditions to reveal a hydroxyl group, while the bromide is an excellent leaving group for nucleophilic substitution reactions with thiols or amines. Accurate characterization is crucial to ensure the quality and performance of subsequent conjugation reactions. This document outlines the use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for this purpose.

Analytical Methods Overview

A multi-faceted analytical approach is recommended for the thorough characterization of this compound conjugates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is a powerful tool for quantitative purity assessment (qNMR). Both ¹H and ¹³C NMR are utilized to confirm the presence of all structural components.

  • Mass Spectrometry (MS): Confirms the molecular weight and elemental composition of the conjugate. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed techniques.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the conjugate and separates it from starting materials, impurities, and byproducts. Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) are valuable for this analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for a batch of this compound.

Table 1: Molecular Identity and Purity

ParameterMethodSpecificationResult
Molecular WeightESI-MS520.18 g/mol (for C₂₃H₃₉BrO₇)520.19 g/mol
PurityRP-HPLC≥ 95%98.2%
PurityqNMR≥ 95%97.5%

Table 2: ¹H NMR Spectral Data

ProtonsChemical Shift (ppm, CDCl₃)MultiplicityIntegration
Aromatic (Benzyl)7.35m5H
-CH₂- (Benzyl)4.58s2H
-O-CH₂-CH₂-O- (PEG)3.75 - 3.60m24H
-CH₂-Br3.81t2H

Table 3: ¹³C NMR Spectral Data

CarbonChemical Shift (ppm, CDCl₃)
Aromatic (Benzyl, C)138.0
Aromatic (Benzyl, CH)128.5, 127.8, 127.7
-CH₂- (Benzyl)73.2
-O-CH₂-CH₂-O- (PEG)71.3, 70.6, 70.3, 69.8
-CH₂-Br30.2

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the purity of this compound.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a relaxation delay (d1) of at least 5 times the longest T1 relaxation time for quantitative measurements (a 10-second delay is generally sufficient for PEG compounds).

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR.

    • Set the spectral width to cover the range of 0-150 ppm.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the peaks in the ¹H NMR spectrum and compare the integration values to the expected proton counts for each part of the molecule.

    • For purity determination by qNMR, a certified internal standard of known concentration is added to the sample. The purity of the analyte is calculated by comparing the integral of a characteristic analyte peak to the integral of a peak from the internal standard.[1][2][3][4]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Use an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode. Due to the nature of PEG compounds, sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are commonly observed.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 100-1000).

  • Data Analysis:

    • Identify the peaks corresponding to the protonated molecule [M+H]⁺ and any observed adducts.

    • The high resolution of the mass spectrometer allows for the confirmation of the elemental composition based on the accurate mass measurement.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and separate it from impurities.

Protocol for RP-HPLC:

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% TFA

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (for the benzyl group)

    • Gradient: A linear gradient from 30% to 90% Solvent B over 20 minutes is a good starting point for method development.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • The purity of the sample is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C, qNMR) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC (RP-HPLC) Sample->HPLC Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MW Molecular Weight Verification MS->MW HPLC->Purity

Caption: Overall workflow for the analytical characterization of this compound.

Analytical_Logic Structure Identity & Structure NMR NMR (¹H, ¹³C, qNMR) Structure->NMR Confirms functional groups and connectivity Purity Purity Purity->NMR Quantitative assessment HPLC HPLC (RP-HPLC, SEC) Purity->HPLC Separates impurities MW Molecular Weight MS Mass Spectrometry (ESI, MALDI) MW->MS Confirms mass

Caption: Logical relationship between analytical questions and the techniques used to answer them.

References

Application Notes and Protocols for Nanoparticle Functionalization using Benzyl-PEG7-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic efficacy of nanoparticle-based drug delivery systems. PEGylation confers several advantageous properties to nanoparticles, including increased systemic circulation time, reduced immunogenicity, and improved stability by shielding the nanoparticle surface from opsonization and phagocytosis.[1][2][3] This "stealth" characteristic allows for more efficient accumulation of nanoparticles at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect. Benzyl-PEG7-bromide is a heterobifunctional PEG derivative that provides a versatile platform for the surface modification of various nanoparticle types. The benzyl (B1604629) group can facilitate interaction with aromatic compounds or serve as a stable protecting group, while the bromide terminus allows for covalent attachment to nanoparticle surfaces through nucleophilic substitution reactions.

These application notes provide a comprehensive guide to the use of this compound for the functionalization of gold (AuNPs) and iron oxide (IONPs) nanoparticles, including detailed experimental protocols, expected characterization data, and visual workflows to aid in the successful implementation of these procedures in a research and development setting.

Key Applications

  • Prolonged Systemic Circulation: PEGylated nanoparticles evade rapid clearance by the mononuclear phagocyte system (MPS), significantly extending their half-life in the bloodstream.[1]

  • Enhanced Drug Delivery: By increasing circulation time, PEGylated nanoparticles have a higher probability of reaching their target tissues, improving drug bioavailability and therapeutic outcomes.

  • Reduced Immunogenicity: The biocompatible PEG layer minimizes the recognition of nanoparticles as foreign entities by the immune system, reducing the risk of an immune response.[2]

  • Improved Stability: PEGylation prevents nanoparticle aggregation and reduces non-specific protein adsorption, enhancing their colloidal stability in biological fluids.

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with Benzyl-PEG7-thiol

This protocol first involves the conversion of this compound to a thiol-terminated PEG, which can then readily self-assemble onto the surface of gold nanoparticles.

Materials:

  • This compound

  • Sodium hydrosulfide (B80085) (NaSH)

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • Dichloromethane (DCM), anhydrous

  • Deionized (DI) water

  • Standard laboratory glassware and magnetic stirrer

  • Centrifuge

Procedure:

  • Thiolation of this compound:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a molar excess of sodium hydrosulfide (NaSH) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • After the reaction, wash the organic phase with DI water to remove excess NaSH.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the thiolated product, Benzyl-PEG7-thiol.

  • Conjugation to AuNPs:

    • Add the freshly prepared Benzyl-PEG7-thiol to a solution of citrate-stabilized AuNPs.

    • Gently mix the solution and allow it to react for 12-24 hours at room temperature.

    • Centrifuge the solution to pellet the functionalized AuNPs.

    • Remove the supernatant and resuspend the nanoparticles in DI water or a buffer of choice.

    • Repeat the washing step three times to remove any unbound ligand.

    • Store the functionalized AuNPs at 4°C.

Protocol 2: Functionalization of Amine-Terminated Iron Oxide Nanoparticles (IONPs)

This protocol describes the direct reaction of this compound with amine groups present on the surface of pre-functionalized IONPs.

Materials:

  • This compound

  • Amine-functionalized iron oxide nanoparticles (IONPs)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Deionized (DI) water

  • Magnetic separator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of IONP Dispersion:

    • Disperse the amine-functionalized IONPs in anhydrous DMF through sonication to ensure a homogenous suspension.

  • Conjugation Reaction:

    • Add this compound to the IONP dispersion.

    • Add TEA to the solution to act as a base and facilitate the reaction.

    • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

  • Purification of Functionalized IONPs:

    • Collect the functionalized IONPs using a strong magnet.

    • Carefully decant and discard the supernatant.

    • Wash the nanoparticles with DMF three times to remove unreacted reagents.

    • Finally, wash the nanoparticles with DI water three times.

    • Resuspend the final product in DI water or a suitable buffer for storage.

Characterization of Functionalized Nanoparticles

The successful surface functionalization of nanoparticles with this compound should be confirmed by various characterization techniques. The following tables summarize the expected changes in key parameters.

ParameterTechniqueUnfunctionalized NanoparticlesFunctionalized Nanoparticles
Hydrodynamic Diameter Dynamic Light Scattering (DLS)SmallerLarger
Surface Charge Zeta PotentialVaries (e.g., negative for citrate-stabilized AuNPs)Closer to neutral
Surface Chemistry Fourier-Transform Infrared Spectroscopy (FTIR)Characteristic peaks of the core and initial capping agentAdditional peaks corresponding to PEG (e.g., C-O-C stretching)
Organic Content Thermogravimetric Analysis (TGA)Low weight lossIncreased weight loss due to the presence of the PEG layer

Table 1: Expected Characterization of Benzyl-PEG7-Functionalized Nanoparticles

Nanoparticle TypeInitial Size (nm)Size after PEGylation (nm)Initial Zeta Potential (mV)Zeta Potential after PEGylation (mV)Reference
Gold Nanoparticles (AuNPs)~30~40-50~ -30 (citrate-stabilized)~ -5 to -15Illustrative
Iron Oxide Nanoparticles (IONPs)~10~20-30~ +25 (amine-functionalized)~ +5 to +15Illustrative

Table 2: Illustrative Quantitative Data for Nanoparticle Functionalization (Note: These are example values and actual results may vary based on specific nanoparticle and PEG characteristics.)

Visualizing the Process

Workflow for Nanoparticle Functionalization

The general workflow for functionalizing nanoparticles with this compound involves several key steps, from nanoparticle synthesis to final characterization.

G cluster_0 Preparation cluster_1 Functionalization cluster_2 Purification cluster_3 Characterization NP_Synth Nanoparticle Synthesis (e.g., AuNP, IONP) Reaction Conjugation Reaction: Nanoparticles + this compound NP_Synth->Reaction PEG_Prep Preparation of This compound Derivative (if necessary) PEG_Prep->Reaction Purification Removal of Excess Reagents (e.g., Centrifugation, Magnetic Separation) Reaction->Purification Characterization Analysis of Functionalized Nanoparticles (DLS, Zeta, FTIR, TGA) Purification->Characterization

Caption: General experimental workflow for nanoparticle functionalization.

Chemical Functionalization Strategy

The underlying chemical principle for the functionalization of amine-terminated nanoparticles with this compound is a nucleophilic substitution reaction.

G NP {Nanoparticle | -NH2} Reaction + NP->Reaction Nucleophilic Attack PEG_Br Benzyl-PEG7- Br PEG_Br->Reaction Functionalized_NP {Nanoparticle | -NH-CH2-PEG7-Benzyl} Reaction->Functionalized_NP Covalent Bond Formation G A Select Nanoparticle Core (e.g., Gold, Iron Oxide) B Choose Surface Chemistry (e.g., Thiol, Amine) A->B C Optimize Reaction Conditions (Solvent, Temperature, Time) B->C D Select Purification Method (Centrifugation, Dialysis) C->D E Validate with Characterization (Size, Charge, Composition) D->E

References

Site-Specific Modification of Antibodies using Benzyl-PEG7-bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of monoclonal antibodies (mAbs) is a critical technology in the development of next-generation biotherapeutics, including antibody-drug conjugates (ADCs). This approach allows for the precise attachment of molecules, such as polyethylene (B3416737) glycol (PEG), to defined locations on the antibody, resulting in a homogeneous product with a consistent drug-to-antibody ratio (DAR). This homogeneity is crucial for ensuring predictable pharmacokinetics, pharmacodynamics, and a favorable safety profile.

Benzyl-PEG7-bromide is an electrophilic reagent designed for the site-specific alkylation of nucleophilic amino acid residues on a protein. The benzyl (B1604629) bromide moiety provides a reactive handle for covalent bond formation, primarily with the thiol groups of cysteine residues. This application note provides a detailed protocol for the site-specific PEGylation of antibodies using this compound, targeting the free thiols generated from the reduction of interchain disulfide bonds.

Principle of the Method

The site-specific modification of an antibody with this compound is a two-step process. First, the antibody's interchain disulfide bonds are partially or fully reduced to generate free and reactive cysteine thiols. Subsequently, the thiol groups undergo a nucleophilic substitution reaction with the electrophilic benzyl bromide group of the this compound reagent, forming a stable thioether linkage. The pH of the reaction is a critical parameter to control selectivity, with near-neutral pH favoring the specific alkylation of cysteine residues over other nucleophilic groups like lysine (B10760008) amines.

Materials and Reagents

  • Monoclonal antibody (mAb) of interest (e.g., IgG1)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 7.4

  • Quenching Solution: 100 mM N-acetylcysteine in Reaction Buffer

  • Purification columns (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC system, Mass Spectrometer)

Experimental Protocols

Antibody Reduction

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.

  • Antibody Preparation: Prepare a solution of the monoclonal antibody in Reaction Buffer at a concentration of 5-10 mg/mL.

  • Reducer Preparation: Prepare a fresh stock solution of TCEP (10 mM) in Reaction Buffer.

  • Reduction Reaction: Add a 5-10 molar excess of TCEP to the antibody solution.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Buffer Exchange (Optional but Recommended): To remove excess reducing agent, perform a buffer exchange into Reaction Buffer using a desalting column or tangential flow filtration (TFF).

Site-Specific PEGylation with this compound

This protocol details the alkylation of the reduced antibody with this compound.

  • Reagent Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO) to prepare a 10 mM stock solution.

  • PEGylation Reaction: To the reduced antibody solution, add a 5-20 molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically for each antibody.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle agitation. Protect the reaction from light.

  • Quenching: Add a 10-fold molar excess of Quenching Solution (relative to the this compound) to stop the reaction. Incubate for 30 minutes at room temperature.

Purification of the PEGylated Antibody

This protocol describes the purification of the antibody-PEG conjugate from unreacted PEG reagent and other byproducts.

  • Column Equilibration: Equilibrate a suitable chromatography column (SEC or HIC) with PBS, pH 7.2.

  • Sample Loading: Load the quenched reaction mixture onto the equilibrated column.

  • Elution: Elute the protein using PBS, pH 7.2. Collect fractions corresponding to the PEGylated antibody peak.

  • Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate using an appropriate method (e.g., centrifugal ultrafiltration).

  • Final Buffer Exchange: Perform a final buffer exchange into a formulation buffer of choice.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes from the site-specific modification of a typical IgG1 antibody with this compound. The actual results may vary depending on the specific antibody and reaction conditions.

ParameterExpected ValueMethod of Analysis
Drug-to-Antibody Ratio (DAR) 2 - 8Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS)
Purity of Conjugate > 95%Size-Exclusion Chromatography (SEC-HPLC)
Modification Efficiency > 90%RP-HPLC, MS
Aggregation < 5%SEC-HPLC
Yield > 80%UV-Vis Spectroscopy

Visualizations

Caption: Experimental workflow for site-specific antibody PEGylation.

reaction_mechanism cluster_reaction Reaction Mechanism: Thiol Alkylation Ab_SH Antibody-SH (Cysteine Thiol) plus + arrow Nucleophilic Substitution (SN2) Ab_SH->arrow Benzyl_PEG Br-CH2-Ph-PEG7 (this compound) Benzyl_PEG->arrow Ab_S_PEG Antibody-S-CH2-Ph-PEG7 (Stable Thioether Linkage) arrow->Ab_S_PEG HBr + HBr

Caption: Reaction mechanism of thiol alkylation with this compound.

Conclusion

The protocol described in this application note provides a robust method for the site-specific modification of antibodies using this compound. By targeting the cysteine residues exposed after reduction, this method allows for the generation of homogeneous antibody-PEG conjugates with a controlled drug-to-antibody ratio. The resulting conjugates are well-suited for a variety of therapeutic and diagnostic applications, offering improved pharmacokinetic properties and a more consistent biological activity compared to randomly modified antibodies. Careful optimization of the reaction conditions and thorough analytical characterization are essential for achieving the desired product quality and ensuring reproducible results.

Application Notes and Protocols for Benzyl-PEG7-bromide in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Benzyl-PEG7-bromide as a flexible linker in the development of targeted drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a heterobifunctional linker that combines the advantages of a stable benzyl (B1604629) group with a hydrophilic polyethylene (B3416737) glycol (PEG) chain of seven ethylene (B1197577) glycol units. The bromide functional group allows for covalent attachment to various nucleophilic moieties on targeting ligands or drug payloads, facilitating the construction of sophisticated drug delivery constructs. The PEG7 spacer enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile of the final conjugate.

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound can be employed to connect potent cytotoxic payloads to monoclonal antibodies (mAbs), enabling targeted delivery to cancer cells. The hydrophilic PEG linker can help to overcome the hydrophobicity of many potent payloads, leading to more stable and effective ADCs.

  • PROTACs: This linker is suitable for the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The Benzyl-PEG7 moiety can serve as a flexible spacer between the target-binding ligand and the E3 ligase-binding ligand.

  • Targeted Small Molecule Drug Delivery: this compound can be used to conjugate small molecule drugs to targeting ligands such as peptides or aptamers, directing the therapeutic agent to specific cell types or tissues.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₃₅BrO₇
Molecular Weight 479.40 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in DMF, DMSO, and chlorinated solvents
Reactive Group Benzyl bromide
Spacer Arm Length Approximately 29.1 Å

Table 2: Representative Reaction Parameters for Conjugation

ParameterTargeting Ligand (e.g., Thiol-modified mAb)Drug Payload (e.g., Phenolic -OH)
Reactant Ratio 1.2 - 5 equivalents of this compound1.1 - 3 equivalents of this compound
Solvent Aqueous buffer with co-solvent (e.g., PBS with 5-10% DMF)Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
Base Mild organic base (e.g., DIPEA) or inorganic base (e.g., K₂CO₃)Inorganic base (e.g., Cs₂CO₃, K₂CO₃)
Temperature 4 - 25 °C25 - 60 °C
Reaction Time 2 - 12 hours4 - 24 hours

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Targeting Ligand (e.g., Reduced Antibody)

This protocol describes a general method for the site-specific conjugation of this compound to cysteine residues on a monoclonal antibody.

Materials:

  • Thiol-containing monoclonal antibody (mAb)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • PD-10 desalting columns

  • Amicon Ultra centrifugal filter units (10 kDa MWCO)

Procedure:

  • Antibody Reduction: a. Prepare a solution of the mAb in PBS at a concentration of 5-10 mg/mL. b. Add a 20-fold molar excess of TCEP to the antibody solution. c. Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation to reduce the interchain disulfide bonds.

  • Purification of Reduced Antibody: a. Remove excess TCEP by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS. b. Concentrate the purified, reduced antibody using an Amicon Ultra centrifugal filter unit.

  • Conjugation Reaction: a. Immediately after purification, adjust the pH of the reduced antibody solution to 7.5-8.0 with DIPEA. b. Prepare a stock solution of this compound in DMF (e.g., 10 mM). c. Add a 5-fold molar excess of the this compound solution to the reduced antibody solution. The final concentration of DMF in the reaction mixture should not exceed 10% (v/v). d. Incubate the reaction at 4°C overnight with gentle mixing.

  • Purification of the Conjugate: a. Purify the resulting antibody-PEG7-benzyl bromide conjugate by size-exclusion chromatography (SEC) or using a PD-10 desalting column to remove unreacted linker. b. Concentrate the final conjugate and exchange the buffer to a suitable storage buffer (e.g., PBS) using an Amicon Ultra centrifugal filter unit.

  • Characterization: a. Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry (MS). b. Assess the purity and aggregation of the conjugate by SEC.

Protocol 2: Attachment of a Phenolic Drug Payload to Benzyl-PEG7-Linker

This protocol outlines the conjugation of a drug molecule containing a phenolic hydroxyl group to the benzyl bromide end of the linker.

Materials:

  • Phenolic drug payload

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Reaction Setup: a. Dissolve the phenolic drug payload in anhydrous DMF. b. Add 1.2 equivalents of this compound to the solution. c. Add 2-3 equivalents of Cs₂CO₃ or K₂CO₃ to the reaction mixture.

  • Conjugation Reaction: a. Stir the reaction mixture at room temperature (25°C) for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). b. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Purification: a. Upon completion, filter the reaction mixture to remove the inorganic base. b. Concentrate the filtrate under reduced pressure. c. Purify the crude product by RP-HPLC to obtain the pure drug-PEG7-benzyl conjugate.

  • Characterization: a. Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualization

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_payload_attachment Payload Attachment cluster_purification Purification & Characterization mAb Monoclonal Antibody reduced_mAb Reduced mAb (Thiol Groups Exposed) mAb->reduced_mAb TCEP Reduction conjugate mAb-PEG7-benzyl bromide reduced_mAb->conjugate linker This compound linker->conjugate final_adc Final ADC conjugate->final_adc payload Drug Payload payload->final_adc purified_adc Purified ADC final_adc->purified_adc SEC/HIC protac_synthesis cluster_step1 First Conjugation cluster_step2 Second Conjugation target_ligand Target-Binding Ligand (with nucleophile) intermediate Ligand-PEG7-benzyl bromide target_ligand->intermediate Step 1: Conjugation linker This compound linker->intermediate protac Final PROTAC Molecule intermediate->protac Step 2: Conjugation e3_ligand E3 Ligase Ligand (with nucleophile) e3_ligand->protac signaling_pathway cluster_cell Target Cell adc ADC (mAb-PEG7-Payload) receptor Target Receptor adc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome Internalization release Payload Release lysosome->release Linker Cleavage/ Degradation target Intracellular Target (e.g., DNA, Tubulin) release->target apoptosis Apoptosis target->apoptosis Induction of Cell Death

Troubleshooting & Optimization

Troubleshooting low yield in Benzyl-PEG7-bromide reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving Benzyl-PEG7-bromide, focusing on addressing the common issue of low product yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of low yield in my reaction with this compound?

Low yields in nucleophilic substitution reactions using this compound can typically be attributed to one of four main areas: poor quality of the starting material, suboptimal reaction conditions, the occurrence of side reactions, or loss of product during the workup and purification stages.[1] A systematic evaluation of each of these steps is the most effective approach to identify and resolve the issue.

Q2: How can I be sure my this compound reagent is of high quality?

The purity and stability of this compound are critical for a successful reaction. As a benzyl (B1604629) bromide derivative, it is susceptible to degradation.

  • Stability: Benzyl bromide and its derivatives are often sensitive to light and moisture.[2][3] Improper storage can lead to hydrolysis, forming the corresponding Benzyl-PEG7-alcohol, or oxidation to form aldehydes and carboxylic acids.[4] Always store the reagent in a cool, dry, dark, and well-ventilated place.[5]

  • Common Impurities: The primary impurities are often the hydrolysis and oxidation products mentioned above, which are more polar than the desired bromide compound.

  • Purity Assessment: Before use, especially with older reagents, it is advisable to check the purity by analytical methods such as Nuclear Magnetic Resonance (NMR) or chromatography (HPLC/GC).

  • Purification: If impurities are suspected, the reagent can be purified by passing it through a plug of basic alumina (B75360), which will retain the more polar acidic and alcohol impurities.

Q3: My reaction is slow or appears incomplete. How should I optimize the reaction conditions?

Reactions with this compound typically proceed via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism, as the bromide is on a primary benzylic carbon. Optimizing for this pathway is key.

  • Nucleophile: The reaction rate is directly dependent on the strength of the nucleophile. Strong nucleophiles (e.g., thiols, amines, azides) are preferred. Weakly basic, sterically hindered nucleophiles will react much more slowly.

  • Solvent: Polar aprotic solvents are ideal for S\textsubscript{N}2 reactions. Solvents like DMF, DMSO, or acetone (B3395972) effectively solvate the counter-ion of the nucleophile without forming a "cage" around the nucleophile itself, thereby increasing its reactivity. Protic solvents (e.g., water, methanol) can stabilize the nucleophile through hydrogen bonding, reducing its reactivity.

  • Temperature: Gently increasing the temperature can increase the reaction rate. However, excessive heat can promote side reactions, particularly elimination. Temperature should be optimized carefully.

  • Concentration: Ensure that the concentration of reactants is sufficient, as dilute conditions can slow down a bimolecular reaction.

Q4: What side reactions could be lowering my yield and how can I minimize them?

The primary competing reactions are hydrolysis and elimination.

  • Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, converting the this compound to Benzyl-PEG7-alcohol. This is a common issue, as PEG reagents can be hygroscopic.

    • Prevention: Ensure all reagents, solvents, and glassware are rigorously dried before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.

  • Elimination (E2): This is more likely to occur with strongly basic and sterically hindered nucleophiles or at elevated temperatures, leading to the formation of an alkene.

    • Prevention: Use a strong but non-hindered nucleophile where possible. Avoid excessively high reaction temperatures and choose a base that is strong enough to deprotonate your nucleophile (if necessary) but not so strong as to favor elimination.

Q5: How can I effectively monitor my reaction's progress?

Actively monitoring the reaction is crucial to determine the optimal reaction time and to confirm that the starting material is being consumed.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective way to qualitatively track the reaction. A spot corresponding to the this compound starting material should diminish over time, while a new spot for the product appears. The product will likely have a different polarity (R\textsubscript{f} value) than the starting material.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to monitor the disappearance of the starting material and the appearance of the product peak.

Q6: I seem to be losing my product during workup and purification. What are some common pitfalls?

Product loss during purification, especially with column chromatography, is a frequent cause of low isolated yield.

  • Inappropriate Solvent System: If the eluent polarity is too high, the product may elute too quickly along with impurities. If it's too low, the product may not elute from the column at all. Use TLC to develop an optimal solvent system before attempting a large-scale column.

  • Product Degradation on Silica (B1680970): Standard silica gel is slightly acidic and can cause the degradation of sensitive compounds. If you suspect this is happening, you can use deactivated (neutral) silica gel or alumina for your chromatography.

  • Co-elution with Impurities: If an impurity has a similar polarity to your product, separation can be difficult. Optimizing the eluent system or considering an alternative purification method like preparative HPLC may be necessary.

  • Aqueous Workup: The hydrophilic PEG chain can increase the water solubility of your product. During aqueous washes, some product may be lost to the aqueous layer. Minimize the volume and number of aqueous washes or perform a back-extraction of the aqueous layers with an organic solvent.

Data Presentation

Table 1: General Troubleshooting Framework for Low Yield

Issue Potential Cause Recommended Action
Incomplete Reaction Poor quality/degraded starting material.Verify purity of this compound via NMR or HPLC. Purify if necessary.
Suboptimal reaction conditions (solvent, temp).Use a polar aprotic solvent (DMF, DMSO). Optimize temperature carefully.
Weak or sterically hindered nucleophile.Consider a stronger or less bulky nucleophile if the structure allows.
Side Product Formation Presence of water in the reaction.Use anhydrous solvents and reagents; run under an inert atmosphere.
Elimination reaction due to strong/bulky base.Use a non-hindered nucleophile; avoid excessive heat.
Product Loss Loss during aqueous workup.Minimize the volume of aqueous washes; back-extract aqueous layers.
Poor recovery from column chromatography.Optimize TLC solvent system first; consider using neutral silica/alumina.

Table 2: Key Parameters for Optimizing S\textsubscript{N}2 Reactions

Parameter Recommendation Rationale
Substrate This compoundPrimary benzylic halide, ideal for S\textsubscript{N}2.
Nucleophile Strong, non-basic, and unhindered.Maximizes reaction rate and minimizes elimination side reactions.
Leaving Group BromideA very good leaving group, facilitating the substitution.
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetone)Increases nucleophile reactivity by solvating the counter-ion only.
Temperature Room Temperature to Mild Heating (e.g., 40-60 °C)Balances reaction rate against the risk of promoting side reactions.

Visualizations

G A Low Yield Observed B 1. Check Starting Material Purity (this compound) A->B C Is Purity >95%? B->C D Purify Reagent (e.g., Alumina Plug) C->D No E 2. Analyze Reaction Conditions C->E Yes D->B F Check for Side Products (TLC, HPLC, MS) E->F G Optimize Conditions: - Use Anhydrous Solvent (DMF, DMSO) - Check Nucleophile Strength - Moderate Temperature F->G Side Products Detected H 3. Review Workup & Purification F->H No Side Products G->E I Optimize Purification: - Develop TLC Solvent System - Use Neutral Stationary Phase - Minimize Aqueous Washes H->I J Yield Improved I->J

Caption: Troubleshooting workflow for low yield reactions.

reaction_pathways sub Benzyl-PEG7-Br prod_hydrolysis Hydrolysis Byproduct (Benzyl-PEG7-OH) sub->prod_hydrolysis Hydrolysis (Side Reaction) prod_elim Elimination Byproduct sub->prod_elim E2 Elimination (Side Reaction) center sub->center nuc Nucleophile (Nu:⁻) nuc->center h2o Water (H₂O) h2o->prod_hydrolysis Hydrolysis (Side Reaction) base Strong Base (B:⁻) base->prod_elim E2 Elimination (Side Reaction) prod_sn2 Desired Product (Benzyl-PEG7-Nu) center->prod_sn2 Sₙ2 (Desired Pathway)

Caption: Competing reaction pathways for this compound.

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Test Reaction

This protocol describes a general method for reacting this compound with a nucleophile (e.g., an amine or thiol) to test reaction conditions.

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Reagent Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N\textsubscript{2} or Ar), dissolve your nucleophile (1.0 equivalent) in anhydrous DMF (or another suitable polar aprotic solvent).

  • Base Addition (if required): If your nucleophile requires deprotonation (e.g., a thiol or secondary amine), add a non-nucleophilic base (e.g., Diisopropylethylamine, 1.1 equivalents) and stir for 10 minutes.

  • Addition of Electrophile: Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the stirring solution of the nucleophile.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress every 1-2 hours by TLC (see Protocol 2).

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction with saturated aqueous NH\textsubscript{4}Cl solution. Extract the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na\textsubscript{2}SO\textsubscript{4}, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Solvent System Selection: Choose an eluent system (e.g., a mixture of Hexane and Ethyl Acetate) where the starting this compound has an R\textsubscript{f} value of approximately 0.4-0.5.

  • Spotting: Using a capillary tube, carefully spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) onto a TLC plate.

  • Development: Place the TLC plate in a chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Benzyl groups are UV active. You can also use a staining agent (e.g., potassium permanganate) to visualize the spots.

  • Analysis: The disappearance of the starting material spot in the RM lane and the appearance of a new product spot (with a different R\textsubscript{f}) indicates the reaction is proceeding.

Protocol 3: Purification of this compound Reagent via Alumina Plug

This protocol is for removing polar, acidic impurities from the this compound starting material.

  • Plug Preparation: Place a small cotton or glass wool plug at the bottom of a Pasteur pipette or a small chromatography column. Add a layer of sand (approx. 0.5 cm), followed by 3-4 cm of basic alumina. Top with another 0.5 cm layer of sand.

  • Elution: Pre-wet the plug with a non-polar solvent like hexane.

  • Filtration: Dissolve the impure this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or 9:1 hexane:ethyl acetate). Carefully load the solution onto the top of the alumina plug.

  • Collection: Elute the purified compound from the plug using the same solvent system. The non-polar this compound should pass through quickly, while the more polar impurities (benzyl alcohol, benzoic acid derivatives) will be retained on the basic alumina.

  • Concentration: Collect the fractions containing the product and remove the solvent under reduced pressure to yield the purified reagent. Confirm purity by TLC or another analytical method before use.

References

Technical Support Center: Optimizing Benzyl-PEG7-bromide Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-PEG7-bromide conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a crosslinking reagent used in bioconjugation. It contains a benzyl (B1604629) bromide group, which is reactive towards nucleophiles like primary amines and thiols, and a seven-unit polyethylene (B3416737) glycol (PEG) chain. This PEG chain is hydrophilic and can improve the solubility and pharmacokinetic properties of the modified molecule. It is often used to attach this PEG linker to proteins, peptides, or other molecules of interest for various applications in drug delivery and biotechnology.

Q2: What functional groups does this compound react with?

A2: The primary targets for this compound are nucleophilic functional groups. The most common targets are:

  • Primary amines: Found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.

  • Thiols (Sulfhydryls): Found on the side chain of cysteine residues.

Reaction with amines will form a secondary amine linkage, while reaction with thiols will result in a stable thioether bond.

Q3: What are the critical parameters to control for a successful conjugation reaction?

A3: Several factors can significantly impact the efficiency of your this compound conjugation. Key parameters to control include:

  • Stoichiometry: The molar ratio of this compound to your target molecule.

  • pH: The pH of the reaction buffer affects the nucleophilicity of the target functional groups.

  • Temperature: Reaction temperature influences the rate of the conjugation reaction.

  • Reaction Time: The duration of the reaction needs to be optimized to ensure completion without excessive side reactions.

  • Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation and provides systematic solutions.

Issue 1: Low Conjugation Yield

Low yield is a frequent challenge in bioconjugation. The following table outlines potential causes and recommended actions to improve your conjugation efficiency.

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Stoichiometry Increase the molar excess of this compound (e.g., from 5-fold to 10-fold or 20-fold excess).Increased probability of reaction, leading to a higher yield.
Incorrect pH For amine conjugation, maintain a pH between 8.0 and 9.0 to ensure the amine is deprotonated and nucleophilic. For thiol conjugation, a pH of 7.0-8.0 is generally optimal.Enhanced nucleophilicity of the target functional group, improving reaction efficiency.
Low Reaction Temperature Increase the reaction temperature in increments (e.g., from 4°C to room temperature, or from room temperature to 37°C).Accelerated reaction kinetics, resulting in a higher yield within a given timeframe.
Insufficient Reaction Time Extend the reaction time. Monitor the reaction progress at different time points (e.g., 2, 4, 8, 12, 24 hours) using a suitable analytical method like HPLC or SDS-PAGE.Allows the reaction to proceed to completion, maximizing the product yield.
Presence of Competing Nucleophiles Ensure your buffer does not contain primary amines (e.g., Tris) or other nucleophiles that can react with this compound. Use buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffer.Minimizes side reactions and ensures the reagent is available to react with your target molecule.
Hydrolysis of this compound Prepare fresh solutions of this compound immediately before use. Avoid prolonged storage of the reagent in aqueous solutions.Ensures the reactivity of the crosslinker is maintained throughout the experiment.
Issue 2: Presence of Multiple Conjugation Products (Heterogeneity)

The formation of multiple PEGylated species can complicate downstream applications. Here’s how to address this issue.

Potential Cause Troubleshooting Steps Expected Outcome
High Molar Excess of Reagent Decrease the molar ratio of this compound to the target molecule. Perform a titration to find the optimal ratio that favors mono-conjugation.Reduced instances of multiple PEG chains attaching to a single target molecule.
Multiple Reactive Sites If your protein has multiple reactive amines or thiols, consider site-directed mutagenesis to remove some of the reactive sites if a specific conjugation site is desired.Increased homogeneity of the final product with a defined site of PEGylation.
Prolonged Reaction Time Reduce the reaction time. As the reaction progresses, the likelihood of secondary conjugations can increase.Favors the formation of the initial, likely mono-PEGylated, product.
Issue 3: Difficulty in Purifying the Conjugate

Effective purification is crucial for obtaining a high-purity product.

Potential Cause Troubleshooting Steps Expected Outcome
Unreacted this compound Use size exclusion chromatography (SEC) or dialysis to separate the much smaller unreacted PEG reagent from the larger conjugated product.Efficient removal of excess, low-molecular-weight reagents.
Similar Properties of Product and Starting Material Ion-exchange chromatography (IEX) can be effective in separating the PEGylated product from the unmodified protein, as the PEG chain can shield charges on the protein surface, altering its retention time.[1]Separation based on charge differences, leading to a purer conjugate fraction.
Presence of Aggregates Size exclusion chromatography (SEC) is the preferred method for removing aggregates, which will elute earlier than the desired monomeric conjugate.Removal of high-molecular-weight aggregates, resulting in a homogeneous final product.
Co-elution of Impurities Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for high-resolution separation of the conjugate from closely related impurities.[1]High-purity product suitable for sensitive downstream applications.

Experimental Protocols

General Protocol for Conjugation of this compound to a Protein (via Primary Amines)

This protocol provides a starting point for the conjugation reaction. Optimization of the parameters outlined below is highly recommended for each specific application.

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or IEX chromatography columns)

Procedure:

  • Protein Preparation: Prepare a solution of your protein at a concentration of 1-10 mg/mL in the reaction buffer.

  • Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture at room temperature for 4-12 hours, or at 4°C for 12-24 hours. The optimal time and temperature should be determined empirically.

  • Quenching: Add a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to react with any unreacted this compound. Incubate for 1 hour at room temperature.

  • Purification: Purify the conjugate using an appropriate chromatography method (e.g., SEC to remove unreacted PEG reagent and aggregates, followed by IEX for higher purity if needed).

  • Characterization: Analyze the purified conjugate using methods such as SDS-PAGE to visualize the increase in molecular weight, and mass spectrometry to confirm the degree of PEGylation.

Visualizing the Workflow

To better understand the experimental process and the underlying chemical relationships, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis protein_prep Prepare Protein Solution (pH 8.0-9.0) conjugation Mix Protein and Reagent (Incubate RT, 4-12h) protein_prep->conjugation reagent_prep Prepare this compound Stock Solution (in DMF/DMSO) reagent_prep->conjugation quenching Quench Reaction (e.g., Tris buffer) conjugation->quenching purification Purify Conjugate (SEC / IEX) quenching->purification characterization Characterize Product (SDS-PAGE, MS) purification->characterization

Caption: A typical workflow for this compound conjugation to a protein.

logical_relationship cluster_factors Reaction Parameters cluster_outcomes Experimental Outcomes cluster_issues Potential Issues stoichiometry Stoichiometry yield Conjugation Yield stoichiometry->yield homogeneity Homogeneity stoichiometry->homogeneity ph pH ph->yield temperature Temperature temperature->yield time Reaction Time time->yield side_reactions Side Reactions time->side_reactions low_yield Low Yield yield->low_yield purity Product Purity heterogeneity Heterogeneity purity->heterogeneity purity->side_reactions homogeneity->heterogeneity

Caption: Key parameters influencing the outcome of a conjugation reaction.

References

Technical Support Center: Purifying Benzyl-PEG7-bromide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in purifying Benzyl-PEG7-bromide labeled proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying proteins labeled with this compound?

A1: The PEGylation of proteins, including labeling with this compound, introduces a complex mixture of products.[][2] The primary challenges lie in separating the desired mono-PEGylated protein from unreacted protein, excess PEG reagent, and various PEGylated species such as di- or multi-PEGylated proteins and positional isomers.[][2][3] The attached PEG chain can alter the protein's physicochemical properties, including its size, charge, and hydrophobicity, which complicates standard purification protocols.

Q2: Which chromatographic techniques are most effective for purifying PEGylated proteins?

A2: Several chromatographic techniques are employed, often in combination, to purify PEGylated proteins. The most common methods are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase Chromatography (RPC). The choice of method depends on the specific properties of the protein and the PEG conjugate.

Q3: How does Size Exclusion Chromatography (SEC) work for PEGylated protein purification?

A3: SEC separates molecules based on their hydrodynamic radius (size). Since PEGylation increases the size of the protein, SEC is effective at removing smaller, unreacted PEG reagents and other low molecular weight impurities. It can also separate the native (un-PEGylated) protein from the larger PEGylated forms.

Q4: Can Ion Exchange Chromatography (IEX) separate different PEGylated species?

A4: Yes, IEX can be a powerful tool for separating PEGylated species. The PEG chain can shield the surface charges of the protein, altering its interaction with the IEX resin. This change in charge interaction allows for the separation of native protein from PEGylated versions. Furthermore, IEX can often resolve positional isomers and different degrees of PEGylation (mono-, di-, etc.) because the location and number of attached PEG chains will uniquely affect the protein's overall surface charge.

Q5: When should I use Hydrophobic Interaction Chromatography (HIC)?

A5: HIC separates molecules based on their hydrophobicity. PEGylation can alter a protein's hydrophobicity, making HIC a viable purification method. It can be particularly useful as a polishing step after an initial purification by IEX or SEC. However, the resolution of HIC for PEGylated proteins can sometimes be low.

Q6: Is Reversed-Phase Chromatography (RPC) suitable for purifying PEGylated proteins?

A6: RPC separates molecules based on their hydrophobicity, similar to HIC but under denaturing conditions with organic solvents. It can provide high-resolution separation of PEGylated proteins and is particularly effective for separating positional isomers. However, the use of organic solvents may not be suitable for all proteins if maintaining native conformation and activity is critical.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor separation between native and mono-PEGylated protein. Insufficient resolution of the chosen chromatography method. Similar properties between the native and labeled protein.IEX: Optimize the gradient slope (shallower gradient), pH, and salt concentration to enhance charge differences. SEC: Use a column with a smaller pore size or a longer column to improve resolution. A slower flow rate can also enhance separation. HIC: Screen different resins with varying hydrophobicity and optimize the salt concentration in the mobile phase.
Co-elution of different PEGylated species (mono-, di-, multi-). The separation technique is not sensitive enough to resolve species with small differences in their properties.IEX: This is often the best method to resolve different PEGylation states due to the charge-shielding effect of each additional PEG chain. RPC: Can provide high resolution to separate different PEGylated forms.
Presence of unreacted this compound in the final product. Inefficient removal by the purification method.SEC: This is the most effective method for removing small molecules like unreacted PEG reagents due to the significant size difference. Dialysis/Ultrafiltration: These membrane-based techniques are also excellent for removing small molecules.
Protein aggregation during purification. Harsh purification conditions (e.g., high pressure, extreme pH, organic solvents). Instability of the PEGylated protein.Reduce the flow rate in SEC to minimize pressure. Optimize buffer conditions (pH, ionic strength) to maintain protein stability. Consider adding stabilizing excipients like arginine to the mobile phase. Perform purification steps at a lower temperature (e.g., 4°C).
Low recovery of the PEGylated protein. Non-specific binding of the protein to the chromatography resin. Protein instability leading to precipitation.General: Ensure proper column equilibration. IEX/HIC: Adjust the ionic strength or pH of the buffers to reduce non-specific interactions. RPC: Optimize the organic solvent gradient and consider using a different stationary phase (e.g., C4 instead of C18).
Inability to separate positional isomers. Positional isomers often have very similar sizes and overall charges.IEX: Can sometimes separate isomers if the PEGylation site significantly alters the local charge distribution. RPC: Often the most successful technique for separating positional isomers due to subtle differences in their hydrophobicity.

Comparison of Purification Techniques

Technique Principle of Separation Advantages Disadvantages Best For
Size Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)- Excellent for removing unreacted PEG. - Gentle, non-denaturing conditions.- Cannot separate positional isomers. - Poor resolution for species with similar sizes (e.g., multi-PEGylated forms).Removing excess PEG reagent and separating native protein from the total PEGylated pool.
Ion Exchange Chromatography (IEX) Net Surface Charge- Can separate based on the degree of PEGylation. - Can resolve positional isomers in some cases. - High loading capacity.- The charge-shielding effect of PEG can reduce separation efficiency for highly PEGylated proteins.Separating native, mono-, and multi-PEGylated proteins.
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity- Orthogonal to IEX and SEC. - Generally non-denaturing conditions.- Can have low capacity and poor resolution for PEGylated proteins. - Performance can be protein-dependent.Polishing step to remove remaining impurities after IEX or SEC.
Reversed-Phase Chromatography (RPC) Hydrophobicity- High resolution. - Very effective at separating positional isomers.- Uses denaturing organic solvents, which can lead to loss of protein activity. - Can have issues with protein recovery.High-resolution analytical separation and purification of smaller, more robust proteins or peptides where maintaining activity is not a concern.

Experimental Protocols & Workflows

General Workflow for Purifying this compound Labeled Proteins

The following diagram illustrates a typical multi-step purification strategy.

cluster_0 Purification Strategy Reaction PEGylation Reaction Mixture (Labeled Protein, Native Protein, Excess PEG) Step1 Step 1: Initial Capture/Separation (e.g., Ion Exchange Chromatography) Reaction->Step1 Separate based on charge Step2 Step 2: Polishing (e.g., Size Exclusion Chromatography) Step1->Step2 Remove excess PEG & aggregates Step3 Step 3: High-Resolution Separation (Optional) (e.g., Reversed-Phase Chromatography) Step2->Step3 If isomer separation is needed Final Pure Mono-PEGylated Protein Step2->Final Purity > 95% Step3->Final Isomerically pure product

Caption: A multi-step workflow for purifying PEGylated proteins.

Detailed Protocol: Purification using Size Exclusion Chromatography (SEC)

This protocol is designed to remove unreacted this compound from the labeled protein mixture.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your PEGylated protein from the much smaller, unreacted PEG reagent.

  • Buffer Preparation: Prepare a mobile phase buffer that is optimal for the stability of your protein (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure the buffer is filtered and degassed.

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at a consistent flow rate.

  • Sample Preparation: Centrifuge your PEGylation reaction mixture to remove any precipitated material. Filter the supernatant through a 0.22 µm filter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should ideally be less than 2-5% of the total column volume to ensure good resolution.

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a pre-determined flow rate. Collect fractions as the sample elutes. The larger PEGylated protein will elute first, followed by the smaller, unreacted PEG reagent.

  • Analysis: Analyze the collected fractions by SDS-PAGE and UV absorbance (280 nm) to identify the fractions containing the purified PEGylated protein.

  • Pooling: Pool the pure fractions containing the target protein.

Troubleshooting Logic for SEC Purification

Start Poor Separation in SEC? Cause1 Sample Volume Too Large? Start->Cause1 Solution1 Reduce injection volume (<5% of column volume) Cause1->Solution1 Yes Cause2 Flow Rate Too High? Cause1->Cause2 No End Separation Improved Solution1->End Solution2 Decrease flow rate Cause2->Solution2 Yes Cause3 Inappropriate Column? Cause2->Cause3 No Solution2->End Solution3 Use longer column or column with smaller pore size Cause3->Solution3 Yes Solution3->End

Caption: Troubleshooting workflow for poor SEC separation.

References

Effect of pH on Benzyl-PEG7-bromide reaction kinetics.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-PEG7-bromide. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the effect of pH on reaction kinetics.

Troubleshooting Guide

Issue: Low Yield or Incomplete Reaction

Question Possible Cause Recommended Solution
Why is my reaction with an amine-containing molecule showing low yield? Suboptimal pH: The nucleophilicity of amines is highly pH-dependent. At low pH, the amine is protonated and non-nucleophilic. At very high pH, competing hydrolysis of the this compound can become significant.Optimize the reaction pH. For primary and secondary amines, a pH range of 7.5 to 9.0 is generally recommended to ensure the amine is sufficiently deprotonated to be nucleophilic while minimizing hydrolysis of the benzyl (B1604629) bromide.
Reagent Degradation: this compound can degrade, especially if exposed to moisture or extreme pH conditions for extended periods.Use fresh or properly stored this compound. Prepare stock solutions in a dry, aprotic solvent like DMF or DMSO and add them to the reaction buffer immediately before starting the reaction.
Steric Hindrance: The nucleophilic site on your target molecule may be sterically hindered, slowing down the reaction rate.Increase the reaction time or temperature. Consider using a longer PEG linker to alleviate steric hindrance.

Issue: Formation of Side Products

Question Possible Cause Recommended Solution
I am observing a significant amount of a side product corresponding to the hydrolyzed Benzyl-PEG7-alcohol. How can I prevent this? High pH: The hydrolysis of benzyl bromide is accelerated by hydroxide (B78521) ions.[1] Running the reaction at a high pH increases the rate of this competing side reaction.If possible, lower the reaction pH to a range where the amine is still sufficiently nucleophilic but the rate of hydrolysis is reduced (e.g., pH 7.5-8.5). Minimize the reaction time.
Presence of Water in Organic Solvents: If the reaction is performed in an organic solvent, residual water can lead to hydrolysis.Ensure that all solvents and reagents are anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a thiol-containing molecule?

For thiol-containing molecules (cysteines in proteins, for example), the reaction should be carried out at a pH where the thiol is in its nucleophilic thiolate form. This is typically above the pKa of the thiol group. A pH range of 7.0 to 8.0 is a good starting point. At pH values below 7, the concentration of the thiolate anion is often too low for the reaction to proceed at a reasonable rate.

Q2: How does pH affect the stability of this compound in aqueous solutions?

This compound can undergo hydrolysis to form Benzyl-PEG7-alcohol and hydrobromic acid. This reaction is generally slow at neutral pH but is catalyzed by hydroxide ions, meaning the rate of degradation increases significantly at higher pH.[1] Under strongly acidic conditions, cleavage of the benzyl ether bond can also occur, though this is less common under typical bioconjugation conditions.

Q3: Can I monitor the progress of my reaction with this compound?

Yes, reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).[2] A reverse-phase column can be used to separate the starting materials from the product. The consumption of the this compound and the formation of the PEGylated product can be tracked over time.

Q4: Are there any buffer components I should avoid when working with this compound?

Avoid buffers containing primary or secondary amines, such as Tris, as they can compete with your target nucleophile. Buffers like phosphate, HEPES, or borate (B1201080) are generally suitable.

Data Presentation

Table 1: Effect of pH on the Hydrolysis of Benzyl Bromide Derivatives

The following table summarizes the degradation kinetics of benzyl nicotinate (B505614), a compound with a benzyl group susceptible to hydrolysis, at different pH values. While not identical to this compound, this data illustrates the general trend of increased hydrolysis rate at higher pH.

pHTemperature (°C)Apparent First-Order Rate Constant (k) (min⁻¹)Half-life (t½) (min)
7.40250.0007990
9.04250.007988

Data extrapolated from studies on benzyl nicotinate at 50°C.[1]

The hydrolysis half-life of benzyl bromide at 25°C has been estimated to be 79 minutes, indicating its susceptibility to degradation in aqueous environments.[3]

Experimental Protocols

Protocol: Monitoring the Kinetics of a Benzylation Reaction using HPLC

This protocol provides a general method for monitoring the reaction of this compound with a nucleophile.

  • Reagent Preparation:

    • Prepare a stock solution of your nucleophilic substrate in the desired reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5).

    • Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., DMF or DMSO).

  • Reaction Setup:

    • Equilibrate the substrate solution to the desired reaction temperature (e.g., 25°C).

    • Initiate the reaction by adding the this compound stock solution to the substrate solution with vigorous stirring. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturation of protein substrates.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution that will stop the reaction (e.g., a low pH buffer or a solution containing a scavenger for the excess this compound).

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.

    • Detection: UV detection at a wavelength where the product and starting materials absorb (e.g., 254 nm for the benzyl group).

    • Integrate the peak areas of the starting material and the product at each time point.

  • Data Analysis:

    • Plot the concentration of the product or the remaining starting material as a function of time.

    • From this data, you can determine the initial reaction rate and the reaction half-life under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare Substrate in Buffer initiate Initiate Reaction at Controlled T and pH prep_substrate->initiate prep_peg Prepare Benzyl-PEG7-Br in Dry Solvent prep_peg->initiate sampling Withdraw Aliquots at Time Points initiate->sampling quench Quench Reaction sampling->quench hplc RP-HPLC Analysis quench->hplc data_analysis Determine Rate Constants hplc->data_analysis

Caption: Experimental workflow for kinetic analysis.

reaction_pathways cluster_desired Desired Pathway (Optimal pH) cluster_side Side Reactions start Benzyl-PEG7-Br + R-NH2 product Benzyl-PEG7-NH-R start->product Nucleophilic Substitution hydrolysis Benzyl-PEG7-OH start->hydrolysis Hydrolysis (High pH) protonation R-NH3+ start->protonation Protonation (Low pH) [No Reaction]

Caption: pH-dependent reaction pathways.

References

Technical Support Center: Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to remove unreacted Benzyl-PEG7-bromide from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it important to remove unreacted this compound?

A1: Leaving unreacted this compound in your sample can lead to several issues. The excess reagent can interfere with downstream applications and analytics. Furthermore, benzyl (B1604629) bromide is a lachrymator and is corrosive to metals and tissues, making its removal crucial for safety and for preventing the degradation of your product.[1][2][3][4]

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common and effective methods include chromatography (size-exclusion, ion-exchange, and reverse-phase), liquid-liquid extraction, and precipitation.[5] The best method for your specific experiment will depend on the properties of your desired product.

Q3: My TLC shows that the spots for my product and this compound are very close. What should I do?

A3: When TLC separation is poor, consider using a different solvent system to improve resolution. Alternatively, techniques that do not rely on polarity differences, such as size-exclusion chromatography, might be more effective. You can also consider converting the unreacted this compound into a more polar, water-soluble compound to facilitate its removal through extraction.

Q4: Can I remove this compound by placing the sample under a high vacuum?

A4: While benzyl bromide itself can be removed under a high vacuum with mild heating, this method is only suitable if your product is stable under these conditions and is not volatile. Given the PEG component, volatility is less of a concern for the product, but thermal stability should be confirmed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification process.

Problem 1: Residual this compound Detected After Purification
Possible Cause Suggested Solution
Inefficient Chromatographic Separation Optimize your chromatography conditions. For silica (B1680970) gel chromatography, a slow gradient with a non-polar solvent system may improve separation. For PEGylated compounds, solvent systems like chloroform-methanol or ethanol/isopropanol in chloroform (B151607) have shown good results. Consider switching to a different chromatography technique, such as size-exclusion or ion-exchange chromatography.
Incomplete Extraction Increase the number of extraction cycles. Ensure vigorous mixing of the organic and aqueous phases to maximize the transfer of the impurity into the aqueous layer.
Product and Impurity have Similar Properties If your product is not sensitive to bases, consider a chemical quench. Adding a tertiary amine like triethylamine (B128534) will react with the excess benzyl bromide to form a water-soluble benzyltriethylammonium bromide salt, which can then be easily removed with an aqueous wash.
Problem 2: Low Yield of the Desired Product After Purification
Possible Cause Suggested Solution
Product Precipitation During Extraction If your product is precipitating during the workup, you may need to adjust the pH or the salt concentration of your aqueous washes.
Product Adsorption to the Stationary Phase For chromatographic methods, your product may be irreversibly binding to the column. Ensure the chosen stationary phase is appropriate for your PEGylated product. Sometimes, pre-treating the column can help.
Co-precipitation of Product with Impurity During precipitation methods, your product might be trapped with the unreacted reagent. Optimize the precipitation conditions, such as the type of anti-solvent and the temperature, to selectively precipitate your desired compound.

Experimental Protocols

Protocol 1: Removal by Chemical Quench and Extraction

This protocol is suitable for products that are stable in the presence of a mild base and are soluble in a water-immiscible organic solvent.

  • Reaction Quench:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • Add triethylamine (Et3N) in a 1.5 to 2-fold molar excess relative to the initial amount of this compound.

    • Stir the mixture at room temperature for 1-2 hours to allow the triethylamine to react with the excess benzyl bromide, forming benzyltriethylammonium bromide.

  • Liquid-Liquid Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water (2-3 times) to remove the water-soluble ammonium (B1175870) salt.

    • To remove any remaining acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Column Chromatography

This method is applicable when the product and the unreacted this compound have different polarities.

  • Column Preparation:

    • Pack a chromatography column with silica gel using a suitable non-polar solvent system (e.g., hexane/ethyl acetate).

    • The choice of solvent system should be based on prior TLC analysis, aiming for a good separation between the product and the impurity.

  • Sample Loading and Elution:

    • Concentrate the crude reaction mixture and dissolve it in a minimal amount of the elution solvent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin elution with the chosen solvent system. Benzyl bromide, being relatively non-polar, is expected to elute quickly.

    • Gradually increase the polarity of the eluent to elute your desired PEGylated product. The PEG chain will increase the polarity of your product compared to the starting benzyl bromide.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify the fractions containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Size-Exclusion Chromatography (SEC)

This technique is ideal for separating molecules based on their size and is very effective for removing smaller molecules like unreacted this compound from a larger PEGylated product.

  • System and Column Selection:

    • Choose an SEC column with a pore size appropriate for the size difference between your product and this compound.

    • Equilibrate the SEC system with a suitable mobile phase in which your sample is soluble. Aqueous buffers are commonly used for PEGylated proteins.

  • Sample Injection and Elution:

    • Dissolve the crude sample in the mobile phase and filter it to remove any particulates.

    • Inject the sample into the SEC system.

    • The larger PEGylated product will travel through the column faster and elute first, while the smaller unreacted this compound will enter the pores of the stationary phase and elute later.

  • Fraction Collection and Product Recovery:

    • Monitor the elution profile using a UV detector.

    • Collect the fractions corresponding to the peak of your purified product.

    • If necessary, desalt and concentrate the collected fractions.

Visual Guides

Removal_Workflow cluster_start cluster_methods cluster_end start Crude Reaction Mixture (Product + Unreacted this compound) extraction Method 1: Chemical Quench & Extraction start->extraction Product is base-stable & has different solubility chromatography Method 2: Column Chromatography start->chromatography Product and impurity have different polarities sec Method 3: Size-Exclusion Chromatography start->sec Product and impurity have different sizes end Purified Product extraction->end chromatography->end sec->end

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Guide cluster_yes YES cluster_no NO start Impurity Detected After Purification? optimize_chromatography Optimize Chromatography (Gradient, Solvent System) start->optimize_chromatography Using Chromatography increase_extraction Increase Extraction Cycles start->increase_extraction Using Extraction chemical_quench Consider Chemical Quench start->chemical_quench If other methods fail success Purification Successful start->success

Caption: Troubleshooting logic for residual impurities.

References

Technical Support Center: Strategies to Improve the Stability of Benzyl-PEG7-bromide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Benzyl-PEG7-bromide linkers during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for the this compound linker?

The this compound linker is susceptible to degradation at three key positions: the benzyl (B1604629) ether linkage, the polyethylene (B3416737) glycol (PEG) chain, and the benzylic bromide.

  • Benzyl Ether Linkage: This bond is prone to cleavage under strongly acidic conditions and through catalytic hydrogenolysis.[1] Oxidative conditions can also lead to its breakdown.[2]

  • PEG Chain: The ether linkages within the PEG chain can undergo slow oxidative degradation, especially in the presence of transition metals and oxygen.[3][4] This process can be accelerated at elevated temperatures.

  • Benzylic Bromide: The bromide is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack.[5] This can lead to unwanted reactions with solvents or other nucleophiles present in the reaction mixture. It can also undergo hydrolysis, particularly in the presence of water.

Q2: How does pH affect the stability of the this compound linker?

The stability of the benzyl ether portion of the linker is significantly influenced by pH.

  • Acidic Conditions: Strong acids (pH < 1) can cause rapid cleavage of the benzyl ether, especially at elevated temperatures. Mildly acidic conditions (pH 4-6) are generally tolerated at room temperature for short periods.

  • Neutral Conditions (pH ~7): The linker is relatively stable at neutral pH.

  • Basic Conditions: Benzyl ethers are generally stable under basic conditions.

Q3: What is the expected stability of the linker during storage?

For optimal stability, the this compound linker should be stored as a solid in a cool, dark, and dry place. In solution, especially in protic solvents, the benzylic bromide is susceptible to solvolysis. If storage in solution is necessary, aprotic solvents like anhydrous DMF or DMSO are preferred, and the solution should be stored at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen).

Q4: Are there more stable alternatives to the benzyl ether protecting group?

Yes, several alternatives offer different stability profiles. The choice of protecting group should be guided by the specific chemical environment of your experimental workflow. For instance, silyl (B83357) ethers (e.g., TBDMS, TIPS) are labile under acidic conditions or in the presence of fluoride (B91410) ions but are stable to hydrogenolysis, offering an orthogonal deprotection strategy.

Troubleshooting Guides

This section addresses common issues encountered during the use of this compound linkers.

Issue 1: Unexpected Cleavage of the Linker During a Reaction
Possible Cause Suggested Solution
Strongly Acidic Conditions Neutralize the reaction mixture. If acidic conditions are required, consider using a milder acid or performing the reaction at a lower temperature. For deprotection of other groups, use orthogonal strategies that avoid strong acids.
Presence of Reducing Agents (e.g., for hydrogenation) The benzyl ether is susceptible to hydrogenolysis. If other functional groups need to be reduced, consider alternative reducing agents that do not cleave benzyl ethers or use a protecting group orthogonal to hydrogenolysis conditions, such as a silyl ether.
Oxidative Reagents Certain oxidizing agents can cleave the benzyl ether. If oxidation is necessary elsewhere in the molecule, choose a milder oxidant or protect the benzyl ether if it is not the intended reaction site.
Nucleophilic Attack on Benzylic Bromide The bromide is a good leaving group. Ensure all reagents and solvents are free from strong nucleophiles if the bromide is intended for a subsequent step. Work under anhydrous conditions to prevent hydrolysis.
Issue 2: Linker Degradation During Work-up or Purification
Possible Cause Suggested Solution
Prolonged Exposure to Acidic or Basic Conditions Minimize the time the linker is exposed to harsh pH conditions during extraction and chromatography. Use buffered solutions where possible.
Elevated Temperatures during Solvent Evaporation Concentrate solutions at low temperatures using a rotary evaporator with a chilled water bath. Avoid prolonged heating.
Silica (B1680970) Gel Chromatography Standard silica gel can be slightly acidic. If linker instability is observed, consider using neutralized silica gel or an alternative purification method like reversed-phase chromatography.

Quantitative Data Summary

The following table provides a qualitative comparison of the stability of the benzyl ether protecting group under various conditions compared to other common ether-based protecting groups. This information can guide the selection of linkers for specific experimental designs.

Protecting Group Reagents/Conditions Stability Reference
Benzyl (Bn) Strong Acids (e.g., TFA)Labile
Catalytic Hydrogenation (H₂, Pd/C)Labile
Strong Bases (e.g., NaOH)Stable
Fluoride Ion (e.g., TBAF)Stable
Trityl (Tr) Mild Acids (e.g., Formic Acid)Labile
Catalytic Hydrogenation (H₂, Pd/C)Stable
Strong Bases (e.g., NaOH)Stable
tert-Butyldimethylsilyl (TBDMS) Mild/Strong AcidsLabile
Catalytic Hydrogenation (H₂, Pd/C)Stable
Fluoride Ion (e.g., TBAF)Labile

Experimental Protocols

Protocol 1: General Procedure for Assessing Linker Stability by HPLC

This protocol outlines a method to assess the stability of the this compound linker in a buffered solution at a specific pH and temperature.

1. Materials:

  • This compound linker

  • Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostated incubator or water bath

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the this compound linker in a minimal amount of a suitable organic solvent (e.g., ACN or DMSO) at a concentration of 1-10 mg/mL.

  • Incubation Sample Preparation: Dilute the stock solution into the pre-warmed buffer solution to a final concentration of 50-100 µg/mL.

  • Incubation: Incubate the sample at the desired temperature (e.g., 37°C).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

  • Quenching and Storage: Immediately quench any potential degradation by adding an equal volume of cold ACN. Store the samples at -20°C until analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A typical gradient would be 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at a wavelength where the benzyl group absorbs (e.g., 254 nm).

    • Injection Volume: 10-20 µL

  • Data Analysis: Integrate the peak area of the intact linker at each time point. Plot the percentage of the remaining intact linker against time to determine the stability profile.

Visualizations

Logical Workflow for Troubleshooting Linker Instability

Troubleshooting Workflow for Linker Instability start Linker Instability Observed reaction_conditions During Reaction? start->reaction_conditions workup_purification During Work-up/ Purification? start->workup_purification storage During Storage? start->storage acid Acidic Conditions? reaction_conditions->acid Yes base Basic Conditions? reaction_conditions->base No ph_workup Harsh pH? workup_purification->ph_workup Yes temp_workup High Temperature? workup_purification->temp_workup No storage_solid Solid or Solution? storage->storage_solid Yes solution_acid Neutralize or use milder acid/lower temp acid->solution_acid Yes redox Redox Reagents? base->redox No solution_base Benzyl ether is generally stable. Check for other labile groups. base->solution_base Yes nucleophile Nucleophiles Present? redox->nucleophile No solution_redox Avoid hydrogenolysis. Use orthogonal chemistry. redox->solution_redox Yes solution_nucleophile Use anhydrous solvents. Protect bromide if necessary. nucleophile->solution_nucleophile Yes solution_ph_workup Minimize exposure time. Use buffered solutions. ph_workup->solution_ph_workup Yes silica Silica Gel? temp_workup->silica No solution_temp_workup Use low-temperature roto-evaporation. temp_workup->solution_temp_workup Yes solution_silica Use neutralized silica or reversed-phase chromatography. silica->solution_silica Yes solution_storage_solid Store solid in cool, dark, dry place. storage_solid->solution_storage_solid Solid solution_storage_solution Use aprotic, anhydrous solvent at low temp under inert atmosphere. storage_solid->solution_storage_solution Solution

Caption: A decision tree to diagnose and resolve linker instability.

Degradation Pathways of this compound

Primary Degradation Pathways linker This compound benzyl_ether_cleavage Benzyl Ether Cleavage linker->benzyl_ether_cleavage peg_degradation PEG Chain Degradation linker->peg_degradation bromide_substitution Benzylic Bromide Substitution linker->bromide_substitution acid_hydrolysis Strong Acid benzyl_ether_cleavage->acid_hydrolysis hydrogenolysis H₂, Pd/C benzyl_ether_cleavage->hydrogenolysis oxidation_be Oxidizing Agents benzyl_ether_cleavage->oxidation_be oxidation_peg Oxidation (e.g., air, metal ions) peg_degradation->oxidation_peg nucleophilic_attack Nucleophiles (e.g., H₂O, amines) bromide_substitution->nucleophilic_attack

Caption: Key degradation routes for the this compound linker.

References

Overcoming steric hindrance in Benzyl-PEG7-bromide reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when trying to overcome steric hindrance in reactions involving Benzyl-PEG7-bromide.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect my this compound reaction?

A1: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down or prevented because of the spatial bulk of groups in a molecule. In the context of a this compound reaction, the bulky Benzyl and PEG7 groups can physically block the approach of a nucleophile to the electrophilic benzylic carbon. This obstruction can lead to significantly lower reaction rates and yields. The PEG chain, while improving solubility, can itself be a source of hindrance, especially in crowded molecular environments.[1][2]

Q2: My PEGylation reaction with this compound is showing very low yield. What are the primary causes and how can I troubleshoot this?

A2: Low yield is a common issue, often stemming from several factors beyond just steric hindrance. The primary causes include:

  • Significant Steric Hindrance: The target functional group on your substrate molecule may be in a sterically crowded location, preventing the this compound from accessing it.[3]

  • Poor Nucleophilicity: Your substrate may not be a sufficiently strong nucleophile to attack the benzylic carbon, especially if it is also sterically hindered.

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or base can fail to provide the necessary environment for the reaction to proceed efficiently.

  • Degraded Reagents: this compound can be sensitive to moisture and may degrade over time if not stored properly. Benzyl bromide itself can slowly react with water to generate hydrogen bromide.[4]

To troubleshoot, a systematic approach is recommended. Start by verifying the quality of your reagents and then proceed to optimize the reaction conditions as detailed in the guides below.

Q3: How can I improve the reaction rate when dealing with a sterically hindered substrate?

A3: To overcome the activation energy barrier imposed by steric hindrance, consider the following strategies:

  • Increase Reaction Temperature: Raising the temperature provides more kinetic energy to the reacting molecules, increasing the likelihood of successful collisions. However, this should be done cautiously to avoid potential side reactions or degradation of starting materials.[5]

  • Select a More Potent Base/Catalyst: For reactions involving deprotonation of a nucleophile, a stronger, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) can increase the concentration of the active nucleophile.

  • Change the Leaving Group (In Situ): While you are starting with a bromide, which is a good leaving group, converting it to an iodide in situ by adding a catalytic amount of sodium or potassium iodide can accelerate the reaction. The iodide is a better leaving group than bromide.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically increase reaction rates by providing efficient and uniform heating, which is particularly effective for overcoming steric barriers.

Troubleshooting Guides

Issue 1: Low or No Product Formation

This guide provides a logical workflow to diagnose and solve issues of low reaction yield.

low_yield_troubleshooting start Low / No Product check_reagents 1. Verify Reagent Quality - this compound (fresh?) - Substrate (pure?) - Solvent (anhydrous?) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok reagents_bad Replace / Purify Reagents reagents_ok->reagents_bad No optimize_conditions 2. Optimize Reaction Conditions reagents_ok->optimize_conditions Yes temp Increase Temperature (e.g., 25°C -> 60°C -> 100°C) optimize_conditions->temp solvent Change Solvent Polarity (e.g., THF, DMF, Acetonitrile) optimize_conditions->solvent base Use Stronger, Non-Nucleophilic Base (e.g., NaH, KHMDS) optimize_conditions->base advanced_strategies 3. Employ Advanced Strategies temp->advanced_strategies If still low yield solvent->advanced_strategies base->advanced_strategies catalyst Add Catalyst (e.g., NaI for Finkelstein reaction) advanced_strategies->catalyst microwave Use Microwave Irradiation advanced_strategies->microwave end Improved Yield catalyst->end microwave->end

Caption: Troubleshooting workflow for low-yield this compound reactions.

Issue 2: Poor Solubility of Reactants

The long PEG chain enhances water solubility but can sometimes lead to poor solubility in common non-polar organic solvents. Conversely, a hydrophobic substrate may not be soluble in polar solvents.

solubility_workflow start Poor Reactant Solubility solvent_screening Solvent Screening start->solvent_screening aprotic Polar Aprotic (DMF, DMSO, Acetonitrile) solvent_screening->aprotic ethereal Ethereal (THF, Dioxane, 2-MeTHF) solvent_screening->ethereal biphasic Phase Transfer Catalysis (e.g., TBAB in Toluene/Water) solvent_screening->biphasic cosolvent Use a Co-Solvent System aprotic->cosolvent If one reactant is still insoluble ethereal->cosolvent success Solubility Achieved biphasic->success cosolvent->success

Caption: Decision process for resolving reactant solubility issues.

Data Presentation: Reaction Condition Optimization

The following table summarizes the potential impact of various reaction parameters on the yield of a reaction between this compound and a model sterically hindered nucleophile (e.g., a secondary amine on a bulky scaffold). Note: These are illustrative values based on typical optimization outcomes.

ParameterCondition AYield (A)Condition BYield (B)Rationale for Improvement
Base K₂CO₃15%NaH65%NaH is a much stronger, non-nucleophilic base, fully deprotonating the nucleophile.
Solvent Dichloromethane20%DMF70%DMF is a polar aprotic solvent that can better solvate the transition state.
Temperature 25 °C25%80 °C75%Increased temperature helps overcome the activation energy from steric hindrance.
Additive None30%NaI (0.1 eq)85%In-situ Finkelstein reaction converts the bromide to a more reactive iodide leaving group.

Experimental Protocols

General Protocol for PEGylation of a Hindered Substrate

This protocol provides a general methodology for the reaction of this compound with a sterically hindered, nucleophilic substrate (e.g., a secondary alcohol or amine).

Materials:

  • Sterically hindered substrate (1.0 eq)

  • This compound (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Iodide (NaI) (0.1 eq, optional catalyst)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) for quenching

  • Ethyl acetate (B1210297) and Brine for workup

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) for drying

  • Standard laboratory glassware, flame-dried under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the sterically hindered substrate (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the substrate.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add the sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the nucleophile.

  • Addition of PEG Reagent: Dissolve this compound (1.2 eq) and optional NaI (0.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired PEGylated product.

References

Validation & Comparative

A Comparative Guide to Validating Benzyl-PEG7-bromide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the successful conjugation of molecules like Benzyl-PEG7-bromide to proteins, peptides, or small molecule drugs is a critical step. Validating this conjugation is paramount to ensure the quality, efficacy, and safety of the final product. This guide provides a comparative overview of the most common analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Data Presentation: A Comparative Analysis of Validation Methods

The following table summarizes the key quantitative parameters and performance metrics of the different analytical techniques used for validating this compound conjugation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Fourier-Transform Infrared Spectroscopy (FTIR)
Primary Application Separation and quantification of conjugate, free PEG, and unreacted starting material.Structural confirmation, determination of conjugation efficiency and purity.Precise mass determination of the conjugate, identification of conjugation sites.Confirmation of successful PEGylation by identifying functional groups.
Quantitative Capability Excellent for quantification of components.[][2]Quantitative with internal standards.[3]Can be quantitative with appropriate standards and methods (e.g., LC-MS).[4][5]Primarily qualitative, but can be semi-quantitative.
Sensitivity High, with detection limits in the µg/mL range.Moderate to high, with detection as low as 10 μg/mL in biological fluids.Very high, capable of detecting minute amounts of product and impurities.Lower sensitivity compared to other methods.
Resolution High resolving power for separating complex mixtures.High resolution for structural elucidation.Very high mass resolution, allowing for differentiation of closely related species.Lower resolution, provides information on functional groups rather than individual molecules.
Sample Preparation Relatively simple, involves dissolving the sample in a suitable solvent.Requires sample purification to remove unreacted PEG; use of deuterated solvents.Requires sample cleanup and dilution; matrix selection is crucial for MALDI.Minimal, can be analyzed directly as a solid or liquid.
Key Advantage Robustness and excellent quantitative capabilities for purity assessment.Provides detailed structural information and is non-destructive.Unparalleled accuracy in mass determination and structural analysis.Fast, simple, and provides direct evidence of PEG incorporation.
Limitations May require method development for optimal separation; some detectors lack universal response.Lower sensitivity than MS; can be complex to interpret for large molecules.Can be affected by sample complexity and PEG polydispersity.Provides limited structural information beyond the presence of functional groups.

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the validation of this compound conjugation, outlining the interplay between the different analytical techniques.

G cluster_synthesis Conjugation Reaction cluster_validation Validation Methods cluster_results Analysis & Reporting start This compound + Target Molecule reaction Conjugation Reaction start->reaction purification Purification of Conjugate reaction->purification hplc HPLC Analysis (Purity & Quantification) purification->hplc Assess purity & quantify components nmr NMR Spectroscopy (Structural Confirmation) purification->nmr Confirm structure & conjugation site ms Mass Spectrometry (Mass Verification) purification->ms Determine exact mass ftir FTIR Spectroscopy (Functional Group Analysis) purification->ftir Verify PEG presence data_analysis Data Analysis & Interpretation hplc->data_analysis nmr->data_analysis ms->data_analysis ftir->data_analysis report Final Report data_analysis->report

A typical workflow for this compound conjugation and validation.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the validation of this compound conjugation.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the this compound conjugate, unreacted this compound, and the unconjugated target molecule. Both Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are commonly employed.

a) Size-Exclusion Chromatography (SEC)

  • Principle: Separates molecules based on their hydrodynamic volume in solution. Larger molecules elute earlier than smaller molecules.

  • Instrumentation: HPLC system with a UV detector, Refractive Index (RI) detector, or Evaporative Light Scattering Detector (ELSD).

  • Column: A column suitable for the molecular weight range of the conjugate and reactants. For example, a Shodex Protein KW803 and KW804 in series.

  • Mobile Phase: A buffer that minimizes non-specific interactions with the stationary phase, such as 20 mM HEPES buffer at pH 6.5.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Sample Preparation: Dissolve the reaction mixture in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject 20-50 µL of the sample. Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins) or using a universal detector like RI or ELSD. The retention times of the conjugate, unreacted PEG, and unconjugated molecule will differ based on their size. Quantification is achieved by integrating the peak areas and comparing them to a standard curve.

b) Reversed-Phase HPLC (RP-HPLC)

  • Principle: Separates molecules based on their hydrophobicity. More hydrophobic molecules are retained longer on the column.

  • Instrumentation: HPLC system with a UV or MS detector.

  • Column: A C8 or C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Analysis: Inject the sample and run a gradient elution program. The PEGylated conjugate will typically have a different retention time compared to the unconjugated molecule due to the change in hydrophobicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the covalent attachment of the Benzyl-PEG7 moiety and to determine the degree of conjugation.

  • Principle: Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Purify the conjugate to remove any unreacted this compound. This can be done using dialysis, size-exclusion chromatography, or ultrafiltration.

    • Lyophilize the purified conjugate to remove the aqueous buffer.

    • Dissolve a known amount of the conjugate in a deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Add a known amount of an internal standard (e.g., dimethyl sulfoxide (B87167) - DMSO) for quantification.

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Identify the characteristic signals for the Benzyl (B1604629) group (aromatic protons ~7.3 ppm) and the PEG chain (ethylene oxide protons ~3.6 ppm).

    • Identify a well-resolved signal from the target molecule that is not overlapping with the PEG or benzyl signals.

    • Integrate the areas of the characteristic peaks of the PEG chain, the benzyl group, and the target molecule.

    • The ratio of the integrals, after normalization to the number of protons, can be used to determine the degree of conjugation.

Mass Spectrometry (MS)

Objective: To determine the precise molecular weight of the conjugate, thereby confirming successful conjugation.

a) Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Principle: A soft ionization technique that is well-suited for analyzing large and polar molecules. It is often coupled with liquid chromatography (LC-MS).

  • Instrumentation: An ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer coupled to an HPLC system.

  • Sample Preparation: Dissolve the purified conjugate in a solvent compatible with both HPLC and ESI, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid.

  • LC-MS Analysis:

    • The sample is first separated by RP-HPLC as described above.

    • The eluent from the HPLC is directly introduced into the ESI source.

    • The mass spectrometer is operated in positive ion mode.

    • The acquired mass spectrum will show a series of multiply charged ions.

    • Deconvolution of this spectrum will yield the accurate molecular weight of the conjugate. A successful conjugation will be indicated by a mass shift corresponding to the mass of the attached this compound.

b) Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

  • Principle: Another soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.

  • Instrumentation: A MALDI-Time-of-Flight (TOF) mass spectrometer.

  • Sample Preparation:

    • Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins, α-cyano-4-hydroxycinnamic acid for smaller molecules) in a solvent like acetonitrile/water with 0.1% TFA.

    • Mix the analyte solution with the matrix solution on a MALDI target plate.

    • Allow the solvent to evaporate, leaving the analyte embedded in the matrix crystals.

  • Analysis: The target plate is irradiated with a laser, and the resulting ions are analyzed by the TOF mass spectrometer. The spectrum will show the molecular ion peak of the conjugate, confirming its mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To provide qualitative evidence of successful PEGylation by identifying characteristic vibrational bands of the PEG moiety in the conjugate.

  • Principle: Measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • For Solids (KBr Pellet Method): Mix a small amount of the lyophilized conjugate with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • For Liquids or Solutions (Attenuated Total Reflectance - ATR): Place a small amount of the sample directly onto the ATR crystal.

  • Analysis:

    • Acquire the FTIR spectrum of the conjugate.

    • Look for the characteristic strong C-O-C stretching vibration of the PEG backbone, which typically appears as a prominent peak around 1100 cm⁻¹.

    • The presence of this peak, which is absent in the spectrum of the unconjugated target molecule, confirms the incorporation of the PEG chain.

Logical Relationships in Validation

The validation of this compound conjugation is a multi-faceted process where each analytical technique provides complementary information. The following diagram illustrates the logical flow and decision-making process in a comprehensive validation study.

G cluster_quant Quantitative & Purity Analysis cluster_struct Structural Confirmation start Start: Purified Conjugate Sample initial_screen Initial Screening: FTIR for PEG Presence start->initial_screen hplc HPLC (SEC/RP-HPLC): Determine Purity & Quantify Components initial_screen->hplc PEG Confirmed purity_check Purity > 95%? hplc->purity_check ms Mass Spectrometry (ESI/MALDI): Confirm Molecular Weight purity_check->ms Yes fail Action: Re-purify or Re-synthesize purity_check->fail No mass_check Correct Mass? ms->mass_check nmr NMR Spectroscopy: Confirm Structure & Degree of Conjugation mass_check->nmr Yes mass_check->fail No end End: Validated Conjugate nmr->end Structure Confirmed

Decision-making workflow for validating this compound conjugation.

References

Unveiling Molecular Identity: A Comparative Guide to the Mass Spectrometry Analysis of Benzyl-PEG7-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of PEGylated compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the analysis of Benzyl-PEG7-bromide, a key reagent in bioconjugation and drug delivery. We delve into the experimental data, detailed protocols, and visual workflows to empower informed decisions in your analytical endeavors.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This compound is a discrete PEGylation reagent featuring a benzyl (B1604629) protecting group and a terminal bromide, making it a valuable building block in the synthesis of more complex molecules. Accurate characterization of this reagent and its subsequent reaction products is crucial for ensuring the quality, efficacy, and safety of the final therapeutic.

Mass spectrometry (MS) has emerged as a powerful tool for the analysis of PEGylated compounds due to its high sensitivity, speed, and ability to provide detailed structural information, including molecular weight and confirmation of end-groups.[1] This guide will focus on the mass spectrometric analysis of this compound and compare its performance with alternative analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for characterizing this compound and its products depends on the specific information required. While mass spectrometry excels in providing precise mass information, HPLC is valuable for purity assessment, and NMR offers detailed structural elucidation.

Analytical TechniqueKey Performance ParametersAdvantages for this compound AnalysisLimitations
Mass Spectrometry (MS) Mass Accuracy: < 5 ppm (with high-resolution MS) Resolution: > 10,000 (enables isotopic resolution) Sensitivity: Femtomole to attomole range Limit of Detection (LOD): pg to ng range- Direct confirmation of molecular weight. - Identification of impurities and byproducts. - Structural confirmation through fragmentation analysis (MS/MS). - High throughput capabilities.[1]- Potential for ion suppression effects. - Isomeric differentiation can be challenging without chromatography. - Polydispersity of larger PEG chains can complicate spectra (though less of an issue for discrete PEGs).
High-Performance Liquid Chromatography (HPLC) Purity Analysis: > 99% achievable Quantitation: High precision and accuracy (RSD < 2%) Resolution: Baseline separation of closely related species.- Excellent for determining the purity of the starting material and reaction products.[] - Can be coupled with various detectors (UV, ELSD, MS) for comprehensive analysis.[3] - Well-established and robust technique.- Does not directly provide molecular weight information (unless coupled to MS). - Can be time-consuming for method development. - May require chromophores for sensitive UV detection, which this compound possesses.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation: Unambiguous determination of chemical structure. Quantitative Analysis (qNMR): High accuracy with internal standards.- Provides detailed information about the molecular structure, including the PEG backbone, benzyl group, and terminal bromide.[4] - Confirms the successful synthesis and integrity of the molecule. - Can be used for quantitative analysis.- Lower sensitivity compared to MS. - Can be complex to interpret for mixtures. - Requires larger sample amounts.

Experimental Protocols

Mass Spectrometry Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS), a common technique for analyzing polar molecules like PEGs.

1. Sample Preparation:

  • Dissolve this compound in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent to a final concentration of 1-10 µg/mL.

  • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an HPLC system (LC-MS).

  • Typical ESI Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (Nitrogen) Pressure: 30 - 50 psi

    • Drying Gas (Nitrogen) Flow Rate: 5 - 10 L/min

    • Drying Gas Temperature: 250 - 350 °C

  • Mass Analyzer Parameters:

    • Mass Range: m/z 100 - 1000

    • Data Acquisition Mode: Profile or centroid

3. Data Analysis:

  • The expected monoisotopic mass of this compound (C₂₄H₄₁BrO₇) is approximately 536.20 g/mol .

  • In positive ESI mode, the molecule is expected to be observed as its sodiated adduct [M+Na]⁺ or potassiated adduct [M+K]⁺ due to the high affinity of the PEG chain for alkali metals.

  • The mass spectrum should be examined for the presence of the target ion and any potential impurities or degradation products.

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. A characteristic fragmentation would be the loss of the benzyl group, resulting in a prominent fragment ion at m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺).

Visualizing the Workflow and Comparative Logic

To better illustrate the analytical process and the decision-making involved, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolution Dissolve this compound cleanup SPE Cleanup (Optional) dissolution->cleanup lc_ms LC-MS Introduction cleanup->lc_ms direct_infusion Direct Infusion cleanup->direct_infusion ms_acquisition MS Data Acquisition (ESI+) lc_ms->ms_acquisition direct_infusion->ms_acquisition mass_identification Identify [M+Na]⁺ or [M+K]⁺ ms_acquisition->mass_identification impurity_profiling Impurity Profiling mass_identification->impurity_profiling msms MS/MS Fragmentation Analysis mass_identification->msms

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

logical_comparison cluster_question Analytical Question cluster_techniques Analytical Techniques cluster_answers Provided Information question What information is needed? ms Mass Spectrometry (MS) question->ms Identity Confirmation hplc HPLC question->hplc Purity Assessment nmr NMR question->nmr Structural Elucidation mw Molecular Weight & Fragmentation ms->mw purity Purity & Quantity hplc->purity structure Detailed Structure nmr->structure

Caption: Logical guide for selecting an analytical technique based on the desired information.

Conclusion

Mass spectrometry stands out as a highly sensitive and specific technique for the characterization of this compound and its derivatives. Its ability to provide rapid and accurate molecular weight information is invaluable for confirming the identity of the target compound and for identifying any process-related impurities. While HPLC and NMR provide complementary information regarding purity and detailed chemical structure, respectively, the high sensitivity and structural confirmation capabilities of MS, particularly when coupled with liquid chromatography, make it an indispensable tool in the workflow of researchers and professionals in drug development. The strategic application of these techniques, as guided by the specific analytical needs, will ensure the comprehensive characterization and quality control of these critical PEGylation reagents.

References

NMR Spectroscopy: A Powerful Tool for Characterizing Benzyl-PEG7-bromide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers and Drug Development Professionals

In the realm of drug delivery and bioconjugation, the precise characterization of polyethylene (B3416737) glycol (PEG) derivatives is paramount. Benzyl-PEG7-bromide, a heterobifunctional linker, is a prime example where unambiguous structural confirmation is critical for its successful application. This guide provides a comprehensive overview of using Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound, comparing it with other analytical techniques and offering detailed experimental insights.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary and indispensable technique for the structural verification of this compound. It provides detailed information about the chemical environment of each proton in the molecule, allowing for the confirmation of the benzyl (B1604629) group, the PEG chain, and the terminal methylene (B1212753) bromide.

Expected ¹H NMR Data for this compound

The following table summarizes the anticipated chemical shifts (δ) and multiplicities for the distinct protons in this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

Assignment Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H Aromatic Protons (Benzyl)7.25 - 7.40Multiplet5H
CH₂ -ArBenzylic Protons~4.58Singlet2H
O-CH₂ -CH₂-OPEG Methylene Protons3.60 - 3.75Multiplet24H
O-CH₂ -CH₂-BrMethylene Protons adjacent to Oxygen~3.80Triplet2H
CH₂-CH₂ -BrMethylene Protons adjacent to Bromine~3.45Triplet2H

Experimental Protocol for ¹H NMR Analysis

A standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • Spectrometer Frequency: 400 MHz

    • Solvent: CDCl₃

    • Temperature: 298 K (25 °C)

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-10 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the corresponding protons in the molecule.

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the chemical structure of this compound and the correlation of its protons to the expected NMR signals.

Benzyl_PEG7_bromide_NMR cluster_mol This compound Structure cluster_peg cluster_arrows Ar Ar-H (δ 7.25-7.40) CH2_Ar CH₂-Ar (δ ~4.58) PEG_O O PEG_chain PEG Chain (δ 3.60-3.75) PEG_CH2_1 CH₂ PEG_O_2 O PEG_CH2_2 CH₂ PEG_dots ... PEG_O_n O PEG_CH2_n CH₂ O_term O CH2_O_term O-CH₂ (δ ~3.80) CH2_Br_term CH₂-Br (δ ~3.45) Br Br a1 Aromatic Protons a1->Ar a2 Benzylic Protons a2->CH2_Ar a3 PEG Backbone a3->PEG_chain a4 Terminal Methylene (O-linked) a4->CH2_O_term a5 Terminal Methylene (Br-linked) a5->CH2_Br_term

Caption: Correlation of this compound structure with expected ¹H NMR signals.

Comparison with Alternative Characterization Techniques

While ¹H NMR is a cornerstone for structural confirmation, a multi-technique approach provides a more complete characterization.

Technique Information Provided Advantages Limitations
¹H NMR Spectroscopy Detailed structural information, proton environment, and relative stoichiometry.Non-destructive, provides unambiguous structural data, relatively fast for routine checks.Can be less sensitive for very high molecular weight polymers, polydispersity can broaden signals.
¹³C NMR Spectroscopy Information on the carbon skeleton of the molecule.Complements ¹H NMR for complete structural assignment.Lower sensitivity and longer acquisition times compared to ¹H NMR.
Mass Spectrometry (MS) Molecular weight and molecular weight distribution (polydispersity).[1][2]High sensitivity, provides accurate mass information.[1]Can be challenging to ionize large polymers without fragmentation, may not provide detailed structural isomer information.
High-Performance Liquid Chromatography (HPLC) Purity and presence of impurities.[1]Excellent for separating components in a mixture and assessing purity.Does not provide direct structural information.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C-O-C ether linkages).Fast and simple for confirming the presence of key functional groups.Provides limited detailed structural information compared to NMR.

The structural changes in a molecule after PEGylation present an analytical challenge due to the potential heterogeneity of the products. For a comprehensive characterization of PEGylated molecules, a combination of these techniques is often employed.

Conclusion

NMR spectroscopy, particularly ¹H NMR, is an exceptionally powerful and essential tool for the routine and detailed characterization of this compound. Its ability to provide a proton-by-proton map of the molecule is unmatched for confirming the successful synthesis and purity of this important linker. When combined with complementary techniques such as mass spectrometry and HPLC, researchers can achieve a high level of confidence in the quality and identity of their PEGylated compounds, ensuring the reliability and reproducibility of their subsequent applications in drug development and materials science.

References

A Comparative Analysis of Fluorinated and Non-Fluorinated Benzylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of fluorinated and non-fluorinated benzylating agents, focusing on their reactivity, applications, and supported by experimental data to inform the rational design of chemical syntheses.

The introduction of a benzyl (B1604629) group is a common strategy in organic synthesis, particularly for the protection of alcohols and amines. The choice of the benzylating agent can significantly influence reaction kinetics, yields, and selectivity. While traditional non-fluorinated benzylating agents like benzyl bromide are widely used, their fluorinated counterparts, such as 4-fluorobenzyl bromide, offer distinct electronic properties that can be advantageous in certain synthetic contexts.

The Electronic Influence of Fluorine on Benzylation Reactivity

The primary difference between fluorinated and non-fluorinated benzylating agents lies in the electronic effect of the fluorine substituent on the benzene (B151609) ring. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. Consequently, fluorinated benzylating agents are generally expected to exhibit enhanced reactivity in nucleophilic substitution reactions compared to their non-fluorinated analogs.

This increased reactivity can be particularly beneficial when dealing with less reactive nucleophiles or when milder reaction conditions are desired to avoid side reactions or degradation of sensitive substrates.

Performance Comparison in Benzylation Reactions

The enhanced electrophilicity of fluorinated benzylating agents often translates to higher reaction rates and yields in benzylation reactions. While comprehensive kinetic data for a wide range of substrates is dispersed throughout the literature, studies on the nucleophilic substitution of substituted benzyl bromides provide valuable insights.

For instance, in the SN2 reaction of para-substituted benzyl bromides with benzylamine, the presence of an electron-withdrawing group like fluorine is known to accelerate the reaction. The reaction proceeds through a transition state where the negative charge is developing on the leaving group and the bond between the nucleophile and the benzylic carbon is forming. The electron-withdrawing fluorine atom helps to stabilize this transition state, thereby lowering the activation energy and increasing the reaction rate.

Table 1: Comparative Reactivity of Benzyl Bromide and 4-Fluorobenzyl Bromide in N-Benzylation

Benzylating AgentNucleophileSolventRelative Rate
Benzyl BromideBenzylamineMethanol1.00
4-Fluorobenzyl BromideBenzylamineMethanol> 1.00 (qualitatively faster)

Table 2: Typical Yields in O-Benzylation of Phenol

Benzylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Benzyl BromideK₂CO₃AcetoneReflux6~95
4-Fluorobenzyl BromideK₂CO₃AcetoneReflux4~98

Note: The data in this table is representative and compiled from typical laboratory procedures. The slightly shorter reaction time and higher yield for 4-fluorobenzyl bromide are consistent with its expected higher reactivity.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for representative O-benzylation and N-benzylation reactions are provided below. These protocols can be adapted for both fluorinated and non-fluorinated benzylating agents.

Protocol 1: O-Benzylation of Phenol

Materials:

  • Phenol (1.0 eq)

  • Benzyl bromide or 4-fluorobenzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol, anhydrous potassium carbonate, and anhydrous acetone.

  • Stir the mixture at room temperature and add the benzylating agent (benzyl bromide or 4-fluorobenzyl bromide) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: N-Benzylation of Aniline (B41778)

Materials:

  • Aniline (1.0 eq)

  • Benzyl bromide or 4-fluorobenzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve aniline in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the solution.

  • To the stirred suspension, add the benzylating agent (benzyl bromide or 4-fluorobenzyl bromide) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • After the reaction is complete, filter the mixture to remove the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude N-benzylaniline by column chromatography on silica gel.

Visualizing the Reaction Pathway

The benzylation of a nucleophile (Nu⁻) by a benzylating agent (benzyl bromide or its fluorinated analog) typically proceeds via an SN2 mechanism. This can be visualized as a concerted process where the nucleophile attacks the electrophilic benzylic carbon, and the bromide leaving group departs simultaneously.

Caption: Generalized Sₙ2 mechanism for benzylation.

Logical Workflow for Reagent Selection

The choice between a fluorinated and a non-fluorinated benzylating agent depends on several factors, including the reactivity of the nucleophile, the desired reaction conditions, and the tolerance of other functional groups in the substrate.

Reagent_Selection start Start: Benzylation Required nucleophile_reactivity Assess Nucleophile Reactivity start->nucleophile_reactivity strong_nu Strong Nucleophile nucleophile_reactivity->strong_nu High weak_nu Weak/Hindered Nucleophile nucleophile_reactivity->weak_nu Low non_fluorinated Consider Non-Fluorinated Agent (e.g., Benzyl Bromide) strong_nu->non_fluorinated fluorinated Consider Fluorinated Agent (e.g., 4-Fluorobenzyl Bromide) weak_nu->fluorinated conditions Evaluate Desired Reaction Conditions non_fluorinated->conditions select_reagent Select Optimal Reagent non_fluorinated->select_reagent fluorinated->conditions fluorinated->select_reagent mild_conditions Mild Conditions Required conditions->mild_conditions forcing_conditions Forcing Conditions Tolerable conditions->forcing_conditions mild_conditions->fluorinated forcing_conditions->non_fluorinated

Assessing the Biological Activity of Benzyl-PEG Derivatives in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Biological Evaluation of Benzyl-PEG-Functionalized Proteolysis Targeting Chimeras (PROTACs)

The strategic incorporation of Benzyl-polyethylene glycol (PEG) linkers in the design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their biological activity and therapeutic potential. This guide provides an objective comparison of the performance of PROTACs featuring Benzyl-PEG linkers, supported by experimental data from peer-reviewed studies. We delve into the detailed methodologies for key experiments and present quantitative data in a structured format to facilitate easy comparison and inform the design of next-generation protein degraders.

The Central Role of the Benzyl-PEG Linker in PROTAC Function

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4] The Benzyl-PEG linker plays a multifaceted role in this architecture. The benzyl (B1604629) group provides a stable anchor for synthesis, while the PEG chain offers a flexible, hydrophilic spacer that influences the molecule's solubility, cell permeability, and the crucial spatial orientation required for the formation of a productive ternary complex between the POI and the E3 ligase.[5]

Comparative Biological Activity of PROTACs with Varying Linkers

The length and composition of the linker are paramount in optimizing the efficacy of a PROTAC. The following table summarizes the biological activity of several PROTACs, highlighting the impact of linker modifications on their protein degradation capabilities and cellular effects.

PROTAC/DerivativeLinker CompositionTarget ProteinCell LineIC₅₀ (nM)Degradation (%)Reference
Degrader 7o 6-carbon alkyl chainBcr-AblT315IBa/F3T315I26.8 ± 9.794.23% at 300 nM
CPR3 PEG-basedIGF-1R and SrcMCF7~1,000-5,000Not specified
CPR4 PEG-basedIGF-1R and SrcA549~1,000-5,000Not specified
Compound 15 1-unit PEGNot specifiedNot specifiedNot specifiedNot specified
Compound 16 Multi-unit PEGNot specifiedNot specifiedNot specifiedNot specified
Compound 17 Alkyl chainNot specifiedNot specifiedNot specifiedNot specified

Note: The data presented is a compilation from different studies and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to assess the biological activity of PROTACs.

Cell Viability Assay (MTS Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protein Degradation Assay (Western Blot)

This technique is used to detect and quantify the levels of the target protein within cells following PROTAC treatment.

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity relative to a loading control (e.g., GAPDH or β-actin).

Ternary Complex Formation Analysis (Surface Plasmon Resonance - SPR)

SPR can be used to measure the binding affinity and kinetics of the interaction between the PROTAC, the target protein, and the E3 ligase.

  • Immobilization: Immobilize the E3 ligase onto a sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC over the E3 ligase surface to measure their binding kinetics.

  • Ternary Complex Analysis: Inject a pre-incubated mixture of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (kₐ and kₔ) and calculate the equilibrium dissociation constant (Kₔ) for the formation of the ternary complex.

Visualizing the Mechanism of Action

The following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Benzyl-PEG Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation workflow.

Experimental_Workflow cluster_workflow Biological Activity Assessment Workflow A PROTAC Synthesis (with Benzyl-PEG7-bromide) B Cell Viability Assay (e.g., MTS) A->B C Protein Degradation Assay (e.g., Western Blot) A->C D Ternary Complex Formation (e.g., SPR) A->D E Data Analysis and Comparison B->E C->E D->E

Caption: Experimental workflow for assessing PROTAC activity.

References

The PROTAC Paradigm: A Head-to-Head Comparison of PEG Linker Lengths in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. This guide provides an objective, data-driven comparison of how varying the length of polyethylene (B3416737) glycol (PEG) linkers—a key component of PROTAC architecture—impacts degradation efficacy and other critical pharmacological parameters.

PROTACs have revolutionized the landscape of drug discovery by coopting the cell's own machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two elements. The linker, far from being a passive spacer, plays a pivotal role in the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent proteasomal degradation.[1][2] Among the various linker types, PEG linkers are favored for their hydrophilicity, biocompatibility, and tunable length.[1][3] This guide delves into the quantitative impact of PEG linker length on PROTAC performance.

The Balancing Act: How PEG Linker Length Dictates PROTAC Efficacy

The length of the PEG linker is a critical determinant of a PROTAC's success.[1] An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitin transfer. A linker that is too short can introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may lead to an unstable ternary complex due to increased flexibility and a higher entropic penalty upon binding, resulting in inefficient ubiquitination. This can also contribute to the "hook effect," a phenomenon where degradation efficacy diminishes at high PROTAC concentrations due to the formation of non-productive binary complexes.

The ideal linker length is highly dependent on the specific target protein and the recruited E3 ligase. Therefore, a systematic evaluation of different linker lengths is paramount in the rational design of potent and selective PROTACs.

Quantitative Comparison of Degradation Efficiency

The efficacy of a PROTAC is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), representing the percentage of protein degraded at saturating concentrations. The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A12>1000<20
PROTAC B1610>90
PROTAC C20100~80

Data compiled from studies on ERα-targeting PROTACs.

Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC D<12No degradation-
PROTAC E12-29Submicromolar>90
PROTAC F>2929276

Data compiled from studies on TBK1-targeting PROTACs.

Table 3: Impact of Linker Length on Cyclin-dependent kinase 9 (CDK9) Degradation

PROTACLinker CompositionDegradation Activity
PROTAC GShort PEG linkerLow
PROTAC HOptimized PEG linkerHigh

Data from studies on CDK9-targeting PROTACs demonstrate a clear dependency on linker length for optimal degradation.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Synthesis PROTAC Synthesis (Varying PEG lengths) QC Quality Control (NMR, MS) Synthesis->QC Ternary_Complex_Assay Ternary Complex Formation (e.g., ITC, SPR, NanoBRET) QC->Ternary_Complex_Assay Cell_Treatment Cell Treatment with PROTACs QC->Cell_Treatment Degradation_Assay Degradation Assay (Western Blot, DC50/Dmax) Ternary_Complex_Assay->Degradation_Assay Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis Data Analysis (Quantification) Western_Blot->Data_Analysis Data_Analysis->Degradation_Assay Correlate

References

A Comparative Guide to Thiol-Reactive PEGylation Reagents: Benzyl-PEG7-bromide vs. Maleimide-PEG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of proteins with polyethylene (B3416737) glycol (PEG), or PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of biologics. By increasing hydrodynamic size, PEGylation can improve a protein's in vivo half-life, solubility, and stability, while reducing immunogenicity. The choice of the reactive group on the PEG reagent is critical for achieving efficient and specific conjugation. This guide provides an objective comparison of Benzyl-PEG7-bromide, a haloacetyl-based reagent, with the widely used maleimide-PEG reagents for thiol-specific labeling of cysteine residues.

Executive Summary

Both haloacetyl-PEG reagents, such as this compound, and maleimide-PEGs are effective for targeting cysteine residues. However, they differ significantly in their reaction mechanism, kinetics, specificity, and the stability of the resulting conjugate. Maleimide-PEGs generally offer faster reaction rates and high specificity for thiols at neutral pH. In contrast, haloacetyl-PEGs, while forming a highly stable thioether bond, tend to react slower and may exhibit off-target reactivity at higher pH. The selection between these two classes of reagents will depend on the specific requirements of the application, including the sensitivity of the protein to reaction conditions and the desired stability of the final conjugate.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of Benzyl-PEG-bromide (as a representative haloacetyl-PEG) and a typical Maleimide-PEG reagent. The data presented are representative values compiled from various studies and should be considered as a general guide. Actual performance may vary depending on the specific protein, PEG reagent, and reaction conditions.

FeatureThis compound (Haloacetyl-PEG)Maleimide-PEG
Reaction Type SN2 Nucleophilic Substitution[1]Michael Addition[1]
Target Residue Cysteine (thiol group)[1]Cysteine (thiol group)[1]
Optimal pH 7.5 - 8.5[1]6.5 - 7.5
Reaction Speed Slower than maleimidesFast (minutes to a few hours)
Typical Labeling Efficiency 70-90% (under optimized conditions)>90%
Specificity Good for thiols, but can react with other nucleophiles (e.g., histidine, lysine) at higher pH.Highly thiol-selective at pH 6.5-7.5.
Bond Stability Forms a highly stable thioether bond.Generally stable, but the thioether bond can undergo a retro-Michael reaction, leading to potential reversibility.
Common Side Reactions Alkylation of histidine and lysine (B10760008) at alkaline pH.Reaction with primary amines at pH > 8.5; hydrolysis of the maleimide (B117702) ring.

Experimental Protocols

To facilitate a direct comparison of labeling efficiency, a detailed experimental workflow is provided below. This protocol outlines the key steps for labeling a model protein containing a free cysteine residue with both this compound and a Maleimide-PEG reagent, followed by quantitative analysis.

General Workflow for Comparative Labeling

cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_analysis Purification & Analysis prep1 Dissolve protein in degassed buffer (e.g., PBS, pH 7.2) prep2 Add reducing agent (e.g., TCEP) to reduce disulfide bonds prep1->prep2 prep3 Incubate to ensure complete reduction prep2->prep3 prep4 Remove reducing agent (e.g., desalting column) prep3->prep4 label1 Divide protein solution into two aliquots prep4->label1 label2a Add this compound (e.g., 10-20 fold molar excess) label1->label2a label2b Add Maleimide-PEG (e.g., 10-20 fold molar excess) label1->label2b label3a Incubate (e.g., 2-4 hours at RT or overnight at 4°C) label2a->label3a label3b Incubate (e.g., 1-2 hours at RT) label2b->label3b label4 Quench reaction (e.g., add L-cysteine) label3a->label4 label3b->label4 purify Purify conjugates (e.g., SEC or IEX) label4->purify analyze Quantify labeling efficiency (Mass Spec, HPLC, SDS-PAGE) purify->analyze

Caption: A generalized workflow for comparing the labeling efficiency of this compound and Maleimide-PEG.

Detailed Methodologies

1. Protein Preparation:

  • Dissolve the protein containing a free cysteine residue in a degassed buffer, such as phosphate-buffered saline (PBS) at pH 7.2, to a concentration of 1-5 mg/mL.

  • To ensure the cysteine thiol is in a reduced state, add a 10-fold molar excess of a non-thiol-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).

  • Incubate the solution for 30-60 minutes at room temperature.

  • Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.

2. Labeling Reaction:

  • Prepare stock solutions of this compound and Maleimide-PEG (e.g., 10 mM) in a compatible organic solvent like DMSO.

  • Divide the reduced and purified protein solution into two equal aliquots.

  • To one aliquot, add the this compound stock solution to achieve a 10- to 20-fold molar excess over the protein. For the second aliquot, add the Maleimide-PEG stock solution to the same molar excess.

  • Incubate the reactions with gentle mixing. The haloacetyl reaction may require longer incubation (e.g., 2-4 hours at room temperature or overnight at 4°C), while the maleimide reaction is typically faster (e.g., 1-2 hours at room temperature).

  • To stop the reaction, add a quenching reagent with a free thiol, such as L-cysteine, to a final concentration of 10-50 mM.

3. Purification of the Conjugate:

  • Remove unreacted PEG reagent and quenching reagent by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), depending on the properties of the protein and the PEG conjugate.

4. Quantification of Labeling Efficiency:

  • Mass Spectrometry (MS): This is the most accurate method for determining the degree of PEGylation.

    • Analyze the purified conjugate using MALDI-TOF or ESI-MS.
    • The mass spectrum will show peaks corresponding to the unlabeled protein and the PEGylated protein(s).
    • The labeling efficiency can be calculated from the relative intensities of the peaks for the labeled and unlabeled protein.

  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the purified conjugate using reverse-phase (RP-HPLC) or size-exclusion chromatography (SEC).
    • The chromatogram will show peaks for the unlabeled protein and the PEGylated conjugate.
    • The labeling efficiency can be estimated by comparing the peak areas of the labeled and unlabeled protein.

  • SDS-PAGE:

    • Run the purified conjugate on an SDS-PAGE gel alongside the unlabeled protein.
    • PEGylation increases the hydrodynamic radius of the protein, causing a shift to a higher apparent molecular weight on the gel.
    • The relative intensity of the bands for the labeled and unlabeled protein can provide a semi-quantitative measure of labeling efficiency.

Signaling Pathways and Logical Relationships

The choice between this compound and Maleimide-PEG is often dictated by the specific experimental goals and the properties of the protein being labeled. The following diagram illustrates the decision-making process.

start Start: Need for Thiol-Specific PEGylation q1 Is reaction speed critical? start->q1 q2 Is absolute bond stability paramount? q1->q2 No maleimide Choose Maleimide-PEG q1->maleimide Yes q3 Is the protein sensitive to pH > 7.5? q2->q3 No haloacetyl Choose this compound (Haloacetyl-PEG) q2->haloacetyl Yes q3->maleimide Yes q3->haloacetyl No

Caption: Decision tree for selecting a thiol-reactive PEGylation reagent.

Conclusion

Both this compound and Maleimide-PEG are valuable tools for the site-specific PEGylation of proteins at cysteine residues. Maleimide-PEGs are often favored for their rapid reaction kinetics and high specificity under mild pH conditions. However, for applications where the absolute and irreversible stability of the conjugate is critical, the thioether bond formed by this compound offers a distinct advantage. Researchers should carefully consider the factors outlined in this guide to select the optimal reagent for their specific research, development, and therapeutic applications.

References

Safety Operating Guide

Navigating the Disposal of Benzyl-PEG7-bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. Benzyl-PEG7-bromide, a compound utilized in bioconjugation and drug development, requires careful handling and disposal due to its chemical properties. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach must be adopted, treating the substance with the caution appropriate for its most hazardous constituent, the benzyl (B1604629) bromide moiety.

Benzyl bromide is a combustible liquid that is corrosive and can cause severe irritation to the skin, eyes, and respiratory tract.[1] Therefore, this compound should be handled as a hazardous chemical waste, with disposal procedures reflecting the risks associated with halogenated organic compounds.[2]

Immediate Safety Precautions and Handling

Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, at a minimum, safety goggles, a lab coat, and chemical-resistant gloves.[3] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4]

Step-by-Step Disposal Protocol

  • Waste Segregation and Collection :

    • All liquid waste containing this compound, including reaction residues and solvent rinses, must be collected in a designated "Halogenated Organic Waste" container.[2]

    • Solid waste contaminated with this compound, such as gloves, pipette tips, and weighing papers, should be placed in a separate, clearly labeled container for solid hazardous waste.

    • Never pour this compound or its solutions down the drain. This compound is not suitable for sewer disposal.

  • Container Management :

    • Use only approved, leak-proof, and chemically compatible containers for waste collection.

    • Ensure that waste containers are kept tightly sealed when not in use and are stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, amines, and oxidizing agents.

    • Do not overfill waste containers; a general guideline is to fill them to no more than 90% capacity to allow for vapor expansion.

  • Decontamination of Glassware :

    • Glassware that has been in contact with this compound must be decontaminated.

    • Rinse the glassware multiple times with a suitable organic solvent (e.g., ethanol (B145695) or acetone). The first two rinses must be collected as halogenated organic waste.

    • Subsequent rinses with a non-halogenated solvent may be collected as non-halogenated waste, depending on your institution's specific guidelines.

  • Final Disposal :

    • All collected waste must be disposed of through a licensed professional waste disposal service.

    • This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.

    • Label all waste containers clearly with their contents, including the full chemical name and any associated hazards.

Hazard Data Summary

The following table summarizes the known hazards associated with Benzyl Bromide, which should be considered when handling this compound.

Hazard ClassificationDescription
Physical Hazards Combustible Liquid.
Health Hazards Causes serious eye irritation.
Causes skin irritation.
May cause respiratory irritation.
Lachrymator (causes tearing).
Environmental Hazards Should not be released into the environment.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation cluster_waste Waste Segregation cluster_final Final Disposal A Consult SDS for Benzyl Bromide and Institutional SOPs B Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves A->B C Work in a Certified Chemical Fume Hood B->C D Generate Waste (Liquid or Solid) C->D E Is the waste liquid? D->E F Collect in 'Halogenated Organic Waste' Container E->F Yes G Collect in 'Contaminated Solid Waste' Container E->G No H Seal and Label Waste Containers F->H G->H I Store in Designated Hazardous Waste Area H->I J Arrange for Pickup by Licensed Waste Disposal Service I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.